molecular formula C13H18O4S B7795027 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid CAS No. 887585-79-7

2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid

Numéro de catalogue: B7795027
Numéro CAS: 887585-79-7
Poids moléculaire: 270.35 g/mol
Clé InChI: VQDRPTLYFCQFOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid is a useful research compound. Its molecular formula is C13H18O4S and its molecular weight is 270.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(3,5-dimethoxyphenyl)sulfanyl-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4S/c1-8(2)12(13(14)15)18-11-6-9(16-3)5-10(7-11)17-4/h5-8,12H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDRPTLYFCQFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)SC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224678
Record name 2-[(3,5-Dimethoxyphenyl)thio]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887585-79-7
Record name 2-[(3,5-Dimethoxyphenyl)thio]-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887585-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,5-Dimethoxyphenyl)thio]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the essential physicochemical properties of the novel compound 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a strategic framework for both predicting and experimentally determining the key parameters that govern the behavior of this molecule. We will delve into the causality behind experimental choices, presenting robust, self-validating protocols that ensure data integrity and reproducibility—cornerstones of successful research and development.

Introduction and Strategic Importance

The molecule 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid is a structurally interesting compound featuring a butanoic acid backbone, a thioether linkage, and a dimethoxyphenyl moiety. While specific applications for this exact molecule are not yet widely documented, its structural motifs suggest potential as a synthetic intermediate or a candidate for biological screening programs. The thioether and carboxylic acid groups are common in pharmacologically active agents, and the dimethoxyphenyl group can influence metabolic stability and receptor interactions.

Understanding the physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for any meaningful application. Properties such as acidity (pKa), lipophilicity (logP), and solubility dictate everything from its behavior in a reaction flask to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. This guide provides the foundational knowledge and practical methodologies to thoroughly characterize this molecule.

Chemical Identity and Structural Features

To establish a clear frame of reference, we begin with the fundamental identifiers and structural representation of the target compound.

  • IUPAC Name: 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid

  • Molecular Formula: C₁₃H₁₈O₄S

  • Canonical SMILES: CC(C)C(C(=O)O)SC1=CC(OC)=CC(OC)=C1

  • CAS Number: As a potentially novel compound, a specific CAS number may not yet be assigned. Researchers should verify this against institutional and public databases upon synthesis.

Chemical Structure:

Figure 1: Chemical structure of the title compound.

Predicted Physicochemical Properties: A Computational Starting Point

In the absence of experimental data, computational models provide valuable, directionally correct estimates. These predictions are crucial for planning experiments, such as preparing stock solutions of appropriate concentrations or selecting the right pH range for buffer systems. Various software packages, including those from ACD/Labs or ChemAxon, can generate these values based on fragment-based algorithms.[1]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 270.35 g/mol Influences diffusion and fits within typical "rule-of-five" guidelines for oral bioavailability.
pKa (acidic) ~4.5 - 5.0The carboxylic acid is expected to be weakly acidic. This value is critical for predicting the ionization state at physiological pH (7.4), which governs solubility, permeability, and receptor binding.
logP ~2.5 - 3.5Indicates moderate lipophilicity. This suggests the compound may have a good balance between aqueous solubility and membrane permeability, a key aspect of ADME properties.[2]
Aqueous Solubility Low to ModerateSolubility will be highly pH-dependent due to the acidic pKa. At acidic pH, the neutral form will dominate, likely leading to lower solubility. In neutral or basic conditions, the ionized carboxylate form will enhance solubility.

Disclaimer: These are in-silico predictions. They must be confirmed by experimental determination as described in the following sections.

Experimental Determination of Physicochemical Properties

This section provides detailed, field-tested protocols for determining the critical physicochemical parameters of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid.

Acid Dissociation Constant (pKa) Determination

The pKa is the pH at which the compound is 50% ionized. For an acidic compound like this one, it dictates the equilibrium between the neutral (R-COOH) and ionized (R-COO⁻) forms. Potentiometric titration is a robust and widely used method for pKa determination within the range of 2-12.[3]

Experimental Protocol: Potentiometric Titration

  • System Preparation:

    • Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a controlled temperature (e.g., 25°C).

    • Prepare a standardized solution of a strong base, typically 0.1 M NaOH, ensuring it is free of carbonate.

    • Prepare an accurately weighed solution of the test compound in a suitable solvent. Given the predicted logP, a co-solvent system (e.g., methanol/water or DMSO/water) may be necessary to ensure solubility throughout the titration. The percentage of co-solvent should be kept as low as possible and recorded, as it can influence the apparent pKa.

  • Titration Procedure:

    • Place a known volume (e.g., 25 mL) of the compound solution into a jacketed beaker to maintain constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration well past the equivalence point (indicated by a sharp inflection in the pH).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point (V_eq) is the point of maximum slope, which can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the acidic and conjugate base forms are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.[4]

  • Self-Validation and Trustworthiness:

    • Perform the titration in triplicate to ensure reproducibility.

    • Run a blank titration (titrating the co-solvent/water mixture without the compound) to correct for any acidic or basic impurities.

    • The resulting pKa should be reported along with the temperature and the exact composition of the co-solvent system used.

G cluster_prep Preparation cluster_titration Titration Workflow cluster_analysis Data Analysis prep1 Calibrate pH Meter (pH 4.01 & 7.00) titrate1 Add Analyte to Temperature-Controlled Beaker prep1->titrate1 prep2 Standardize 0.1 M NaOH titrate2 Add NaOH in Increments prep2->titrate2 prep3 Prepare Analyte Solution (e.g., in Methanol/Water) prep3->titrate1 titrate1->titrate2 titrate3 Record pH vs. Volume titrate2->titrate3 analysis1 Plot Titration Curve (pH vs. Volume) titrate3->analysis1 analysis2 Calculate 1st Derivative (ΔpH/ΔV) analysis1->analysis2 analysis3 Determine Equivalence Point (V_eq) from Peak analysis2->analysis3 analysis4 Calculate pKa (pH at V_eq / 2) analysis3->analysis4

Figure 2: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) Determination

LogP, the logarithm of the partition coefficient between n-octanol and water, is the industry standard measure of lipophilicity.[5] The shake-flask method is the "gold standard" for its direct measurement and accuracy when performed correctly.[5]

Experimental Protocol: Shake-Flask Method

  • System Preparation:

    • Prepare a series of buffers at a pH where the compound is predominantly in its neutral, un-ionized form. Based on the predicted pKa of ~4.5-5.0, a buffer of pH ~2.5 (at least 2 pH units below the pKa) should be used.

    • Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This is a critical step to ensure thermodynamic equilibrium.

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning Experiment:

    • In a series of glass separation funnels, combine known volumes of the pre-saturated n-octanol (containing the compound) and the pre-saturated aqueous buffer. Use varying volume ratios (e.g., 1:1, 1:2, 2:1) to validate that the final logP value is independent of the phase ratio.

    • Shake the funnels gently for a set period (e.g., 2-4 hours) at a controlled temperature to allow the compound to partition between the two phases and reach equilibrium. Avoid vigorous shaking that can lead to emulsion formation.

    • Allow the funnels to stand undisturbed until the phases are clearly separated.

  • Quantification:

    • Carefully collect a sample from both the n-octanol and the aqueous phase.

    • Centrifuge the samples to remove any micro-droplets of the opposing phase.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared for the analyte in each phase separately.

  • Calculation and Validation:

    • Calculate the partition coefficient, P, as: P = [Concentration in Octanol] / [Concentration in Aqueous].

    • The final value is expressed as logP = log₁₀(P).[1]

    • The logP values obtained from the different phase ratios should agree within an acceptable error margin (e.g., ±0.1 log units).

    • A mass balance calculation should be performed to ensure that the total amount of compound recovered from both phases is close (e.g., 95-105%) to the initial amount added, confirming no significant adsorption to the glassware or degradation occurred.

G cluster_prep Phase Preparation cluster_exp Partitioning cluster_analysis Quantification & Calculation prep1 Prepare pH 2.5 Buffer prep2 Pre-saturate Octanol with Buffer prep1->prep2 prep3 Pre-saturate Buffer with Octanol prep1->prep3 exp1 Combine Phases in Separation Funnel prep2->exp1 prep3->exp1 prep4 Prepare Analyte Stock in Saturated Octanol prep4->exp1 exp2 Shake to Equilibrium (Controlled Temp) exp1->exp2 exp3 Allow Phases to Separate exp2->exp3 exp4 Sample Both Phases exp3->exp4 analysis1 Centrifuge Samples exp4->analysis1 analysis2 Quantify Concentration (HPLC-UV) analysis1->analysis2 analysis3 Calculate P = [Octanol]/[Aqueous] analysis2->analysis3 analysis4 Calculate logP = log10(P) analysis3->analysis4

Figure 3: Workflow for logP determination via the shake-flask method.

Aqueous Solubility Determination

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions (pH, temperature). The shake-flask equilibrium method is the definitive approach.[6]

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • System Preparation:

    • Prepare buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, and 7.4) to assess the pH-solubility profile.

    • The temperature should be controlled, typically at 25°C or 37°C.

  • Equilibration:

    • Add an excess amount of the solid test compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

    • Agitate the vials (e.g., on a shaker or rotator) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but for slowly dissolving or polymorphic compounds, up to 72 hours may be necessary.[6]

  • Sample Processing and Quantification:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved compound from the undissolved solid. This is a critical step. Centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is a robust method.[6]

    • Quantify the concentration of the compound in the clear filtrate using a validated analytical method like HPLC-UV, comparing the result against a standard calibration curve.

  • Validation and Reporting:

    • The solid material remaining at the end of the experiment should be analyzed (e.g., by XRPD) to confirm that no polymorphic or solvate transformation has occurred during the experiment, as this would change the thermodynamic solubility.

    • Solubility should be determined from at least three replicate experiments for each pH condition.

    • The results should be reported in units such as mg/mL or µM, specifying the exact pH and temperature of the measurement.

G cluster_prep Setup cluster_equilibrate Equilibration cluster_analysis Analysis prep1 Prepare Buffers (e.g., pH 2.0, 5.0, 7.4) prep2 Add Excess Solid Analyte to Buffer in Vials prep1->prep2 eq1 Agitate Vials at Controlled Temperature prep2->eq1 eq2 Incubate for 24-72 hours (until equilibrium) eq1->eq2 eq3 Confirm Excess Solid Remains eq2->eq3 analysis1 Separate Supernatant (Centrifuge & Filter) eq3->analysis1 analysis2 Quantify Concentration (HPLC-UV) analysis1->analysis2 analysis3 Report Solubility (mg/mL) with pH and Temp analysis2->analysis3

Figure 4: Workflow for thermodynamic solubility determination.

Synthesis and Further Characterization

A plausible synthetic route for this compound involves the nucleophilic attack of the thiolate of 3,5-dimethoxythiophenol onto an appropriate electrophile, such as a 2-halo-3-methylbutanoic acid derivative. This is a common method for forming thioether bonds.

Plausible Synthetic Pathway:

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product r1 3,5-Dimethoxythiophenol cond Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) r1->cond r2 2-Bromo-3-methylbutanoic acid r2->cond p1 2-[(3,5-Dimethoxyphenyl)sulfanyl] -3-methylbutanoic acid cond->p1 SN2 Reaction

Figure 5: Plausible Sₙ2 synthesis pathway.

Upon successful synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques before proceeding with physicochemical characterization. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The characterization of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid through the determination of its pKa, logP, and aqueous solubility is a fundamental step in unlocking its potential. The computational predictions offered herein provide a valuable starting point, but they are no substitute for the rigorous, empirical data generated through the validated experimental protocols detailed in this guide. By adhering to these methodologies, researchers can generate high-quality, reliable data, forming a solid foundation for any subsequent studies in medicinal chemistry, process development, or pharmacology.

References

  • Journal of Chemical Education. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • Kromdijk, W., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.
  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Tarciuc, M., et al. (n.d.). Experimental determination of the logP using the spectrophotometric method.
  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Available at: [Link]

  • Kaukonen, A. M., et al. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Pion. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]

  • ACS Publications. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. Available at: [Link]

  • Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

Sources

Preliminary Toxicity and Cytotoxicity Screening of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid represents a highly specific synthetic architecture, featuring a thioether-linked 3,5-dimethoxyphenyl moiety attached to a 3-methylbutanoic acid (isovaleric acid) chain. In early-stage drug discovery, compounds with such structural motifs require rigorous, multiparametric ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling before advancing to in vivo models.

This whitepaper outlines a comprehensive, self-validating workflow for the preliminary toxicity and cytotoxicity screening of this compound. By integrating metabolic viability assays, mechanistic profiling, genotoxicity screens, and automated electrophysiology, we establish a robust framework to identify potential liabilities—specifically hepatotoxicity, mutagenicity, and cardiotoxicity.

Structural Rationale & Predictive Toxicology

Before initiating in vitro assays, it is critical to understand the structural liabilities of the molecule to guide experimental design:

  • The Thioether Linkage: Thioethers are highly susceptible to S-oxidation by Cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive sulfoxides or sulfones, which may deplete intracellular glutathione (GSH) and induce oxidative stress[1].

  • The 3,5-Dimethoxyphenyl Moiety: Aromatic methoxy groups are prone to CYP-mediated O-demethylation. This metabolic activation can yield reactive catechols or ortho-quinones capable of redox cycling, generating reactive oxygen species (ROS) that damage cellular macromolecules[2].

  • The 3-Methylbutanoic Acid Chain: As a branched-chain fatty acid derivative, this moiety has the potential to interfere with mitochondrial β-oxidation. Such interference is a known mechanism for drug-induced microvesicular steatosis and mitochondrial dysfunction[3].

Experimental Workflow for Preliminary Toxicity Screening

To systematically evaluate these structural risks, we employ a tiered screening workflow.

Workflow A Compound Synthesis & Purity Check B In Vitro Cytotoxicity (HepG2 Cells) A->B C Mechanistic Profiling (ROS & ATP) B->C D Genotoxicity (Miniaturized Ames) B->D E Cardiotoxicity (hERG Patch-Clamp) B->E F Go/No-Go Decision Lead Optimization C->F D->F E->F

Fig 1. Multiparametric toxicity screening workflow for early-stage drug development.

In Vitro Cytotoxicity Profiling (Hepatotoxicity Focus)

Because the liver is the primary site of xenobiotic metabolism, Drug-Induced Liver Injury (DILI) is a leading cause of drug attrition. We utilize the HepG2 human hepatoma cell line, which retains many liver-specific metabolic functions, making it a robust model for DILI screening[4].

Causality of Assay Selection

Relying on a single viability marker often produces false negatives. For example, a compound may severely impair mitochondrial function without immediately rupturing the cell membrane. Therefore, we use a dual-readout system:

  • Intracellular ATP Depletion (CellTiter-Glo): Measures metabolic viability. A drop in ATP is an early, sensitive indicator of mitochondrial stress and impending apoptosis[4].

  • LDH Release (CytoTox-ONE): Measures lactate dehydrogenase (LDH) leakage into the media, indicating terminal loss of membrane integrity (necrosis or late-stage apoptosis)[5].

Protocol 1: Multiparametric ATP and LDH Assay
  • Cell Seeding: Seed HepG2 cells at 4.0×103 cells/well in 50 µL of complete DMEM (high glucose) in opaque-walled 384-well microplates[4]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Dissolve 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid in DMSO. Treat cells with a 10-point concentration gradient (e.g., 0.1 µM to 100 µM). Critical: Ensure the final DMSO concentration does not exceed 0.6% to prevent solvent-induced background toxicity[4]. Include a vehicle control (0.6% DMSO) and a positive control (100 µM menadione)[4].

  • Incubation: Incubate for 24 and 72 hours to capture both acute and time-dependent toxicity profiles[6].

  • LDH Measurement (Membrane Integrity): Equilibrate plates to 22°C (room temperature). Transfer 25 µL of the culture supernatant to a new plate. Add an equal volume of CytoTox-ONE reagent. Incubate for 10 minutes, add stop solution, and measure fluorescence (Ex 560 nm / Em 590 nm)[5].

  • ATP Measurement (Metabolic Viability): To the original plate containing the cells, add CellTiter-Glo 2.0 reagent equal to the remaining culture volume. Mix for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then record luminescence[7].

Mechanistic Toxicity Pathways: Mitochondrial Dysfunction

If the compound induces a significant drop in ATP without an immediate spike in LDH release, the primary mechanism of toxicity is likely mitochondrial stress. The predicted S-oxidation of the thioether and O-demethylation of the dimethoxyphenyl group can cause an accumulation of intracellular ROS[8]. This oxidative burst overwhelms endogenous antioxidant defenses, leading to mitochondrial membrane depolarization ( ΔΨm​ ), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase-9/3 apoptotic cascade[8].

Pathway Drug Thioether Oxidation (CYP450) ROS Intracellular ROS Accumulation Drug->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito ATP ATP Depletion Mito->ATP CytoC Cytochrome c Release Mito->CytoC Casp Caspase Activation (Apoptosis) CytoC->Casp

Fig 2. Proposed ROS-mediated mitochondrial dysfunction and apoptosis signaling pathway.

Quantitative Data Summary

To establish Go/No-Go criteria, quantitative data from the assays must be compared against established safety thresholds for early-stage hits.

Assay / ReadoutTarget Organelle / MechanismRepresentative IC₅₀ Threshold for ConcernRequired Safety Margin (vs. Therapeutic Cₘₐₓ)
CellTiter-Glo (ATP) Mitochondria / Metabolic Viability >50×
LDH Release Plasma Membrane / Necrosis >100×
Ames Test DNA / MutagenicityAny dose-dependent increaseAbsolute Negative Required
hERG Patch-Clamp Potassium Channel / Cardiotoxicity >30×

Table 1. Representative cytotoxicity and safety thresholds for hit-to-lead progression.

Genotoxicity & Off-Target Screening

Genotoxicity: Miniaturized Ames Test

To assess mutagenic potential while conserving limited compound supply, we utilize the 6-well miniaturized bacterial reverse mutation assay. This format maintains 100% concordance with the standard 100-mm Petri plate assay but requires only 20% of the test chemical[9].

Causality: The inclusion of the S9 hepatic fraction is mandatory. The parent compound may be inert, but CYP450-mediated metabolism of the dimethoxyphenyl group could generate reactive, DNA-damaging electrophiles[10].

Protocol 2: 6-Well Ames Test

  • Preparation: Utilize histidine-dependent Salmonella typhimurium strains (e.g., TA98 for frameshifts, TA100 for base-pair substitutions)[11]. Prepare conditions with and without Aroclor 1254-induced rat liver S9 fraction[12].

  • Exposure: In a sterile tube, combine 0.1 mL of fresh bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for S9- conditions), and the test compound (up to the limit dose of 1000 µ g/well )[9][10].

  • Plating & Scoring: Mix with top agar and pour into 6-well plates containing minimal glucose agar. Incubate at 37°C for 48–72 hours. A positive mutagenic liability is defined as a dose-dependent increase in revertant colonies that is ≥2 -fold over the vehicle control[11].

Cardiotoxicity: Automated hERG Patch-Clamp

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel delays cardiac action potential repolarization, leading to QT prolongation and the risk of fatal Torsades de Pointes (TdP) arrhythmias[13].

Causality: The specific voltage protocol is designed to exploit the unique gating kinetics of hERG. The brief step to -50 mV establishes a baseline leak current; the +40 mV step opens and rapidly inactivates the channels; and the ramp down to -50 mV elicits the peak tail current, which is the most sensitive phase to measure drug-induced block[14].

Protocol 3: Automated hERG Screening

  • Cell Preparation: Harvest CHO or HEK293 cells stably overexpressing the hERG channel and load them into an automated planar patch-clamp system (e.g., QPatch)[14].

  • Voltage Protocol: From a holding potential of -80 mV, apply a brief step to -50 mV (leak current check). Depolarize to +40 mV for 2 seconds (channel activation/inactivation), followed by a repolarization ramp down to -50 mV to elicit the peak hERG tail current[14][15].

  • Perfusion: Perfuse the compound at multiple nominal concentrations (aiming to span 20% to 80% inhibition)[16]. Monitor current traces until steady-state block is achieved.

  • Validation: Ensure seal resistance remains >1 GΩ . Utilize E4031 (0.5 – 1 µM) or cisapride as a positive control to establish assay sensitivity[15][16].

Conclusion & Go/No-Go Criteria

For 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid to successfully progress to in vivo pharmacokinetic studies, it must clear the established in vitro safety hurdles:

  • HepG2 IC₅₀ > 50 µM: Indicating a low risk of acute DILI.

  • Negative Ames Test: Confirming no mutagenic liability from the parent compound or its metabolites.

  • hERG IC₅₀ > 30 µM: Providing a sufficient safety margin against cardiotoxicity.

If the compound fails these metrics, structural optimization is required. Medicinal chemistry strategies may include replacing the thioether with a more metabolically stable bioisostere (e.g., an ether or methylene linker) or modifying the dimethoxyphenyl ring to block O-demethylation, thereby mitigating ROS generation and downstream mitochondrial toxicity.

References

  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury Source: PubMed Central (PMC) - NIH URL:[Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI Bookshelf - Assay Guidance Manual URL:[Link]

  • Mitochondrial Dysfunction and Chronic Liver Disease Source: PubMed Central (PMC) - NIH URL:[Link]

  • A comparison of 24 chemicals in the six-well bacterial reverse mutation assay to the standard 100-mm Petri plate bacterial reverse mutation assay in two laboratories Source: PubMed - NIH URL:[Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • In Vitro Genotoxicity Assessment of Functional Ingredients: Betaine, Choline, and Taurine Source: PubMed Central (PMC) - NIH URL:[Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Coupling of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1][2] Solid-phase peptide synthesis (SPPS) is the predominant method for assembling these modified peptides.[3][4] This document provides a detailed protocol for the efficient coupling of the sterically hindered, thioether-containing non-natural amino acid, 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid, during Fmoc-based SPPS. The unique structure of this amino acid, characterized by a bulky dimethoxyphenylsulfanyl group at the alpha-carbon and a methyl group at the beta-carbon, presents significant steric hindrance. This can impede standard coupling reactions, necessitating optimized conditions to achieve high coupling efficiency and prevent the formation of deletion peptide impurities.[1][5]

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides. We will delve into the rationale behind the chosen coupling strategy, provide a step-by-step protocol, and offer troubleshooting advice to overcome potential challenges.

Core Principles and Rationale

The primary challenge in coupling 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid is overcoming the steric hindrance posed by its bulky side chain.[1] Standard coupling reagents, such as carbodiimides like DCC and DIC, are often insufficient for such demanding couplings.[6][7] Therefore, the use of more potent in-situ activating reagents is crucial. Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP, are significantly more effective as they form highly reactive activated esters capable of overcoming the steric barrier.[6][8]

This protocol will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), generates a highly reactive OAt-ester of the carboxylic acid.[8] The anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group further enhances the coupling efficiency, making HATU one of the most effective reagents for sterically hindered couplings.[8]

To further drive the reaction to completion, a "double coupling" strategy is employed. This involves performing the coupling reaction twice with a fresh solution of the activated amino acid.[6] This ensures that any unreacted N-terminal amines from the first coupling are acylated in the second step, maximizing the yield of the desired peptide.

Materials and Reagents

ReagentGradeSupplierNotes
Fmoc-protected 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acidSynthesis GradeCustom SynthesisEnsure high purity (>98%)
Rink Amide Resin (or other suitable resin)100-200 mesh, ~0.5 mmol/g loadingVariousPre-swell in DMF
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVariousAnhydrous
Dichloromethane (DCM)ACS GradeVarious
PiperidineReagent GradeVariousFor Fmoc deprotection
HATUPeptide Synthesis GradeVariousStore under inert gas
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVariousStore under inert gas
Acetic AnhydrideReagent GradeVariousFor capping (optional)
PyridineReagent GradeVariousFor capping (optional)
Ninhydrin Test Kit (Kaiser Test)VariousFor monitoring coupling completion

Experimental Protocol

This protocol assumes a manual SPPS workflow. For automated synthesizers, the parameters can be adapted accordingly.[3]

Workflow for Coupling 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid

SPPS Coupling Workflow Resin Resin Swelling (DMF, 30 min) Deprotection N-α-Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, 5x) Deprotection->Wash1 Coupling1 First Coupling (45-60 min) Wash1->Coupling1 Preactivation Pre-activation of Amino Acid (AA, HATU, DIPEA in DMF) Preactivation->Coupling1 Wash2 Washing (DMF, 3x) Coupling1->Wash2 KaiserTest1 Kaiser Test Wash2->KaiserTest1 Coupling2 Second Coupling (45-60 min) KaiserTest1->Coupling2 Positive NextCycle Proceed to Next Cycle KaiserTest1->NextCycle Negative Wash3 Washing (DMF, 3x) Coupling2->Wash3 KaiserTest2 Kaiser Test Wash3->KaiserTest2 Capping Capping (Optional) (Acetic Anhydride/Pyridine) KaiserTest2->Capping Positive KaiserTest2->NextCycle Negative Capping->NextCycle

Caption: Workflow for the double-coupling of a sterically hindered amino acid.

Step-by-Step Methodology

1. Resin Preparation and Swelling 1.1. Place the desired amount of resin in a reaction vessel. 1.2. Add DMF to swell the resin for at least 30 minutes with gentle agitation.[9]

2. N-α-Fmoc Deprotection 2.1. Drain the DMF from the swollen resin. 2.2. Add a solution of 20% piperidine in DMF to the resin.[10] 2.3. Agitate the mixture for 3 minutes, then drain the solution.[10] 2.4. Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10 minutes.[10] 2.5. Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[10]

3. First Coupling Reaction 3.1. Pre-activation: In a separate vessel, dissolve Fmoc-2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[6] 3.2. Allow the pre-activation to proceed for 1-5 minutes at room temperature.[6] 3.3. Coupling: Add the activated amino acid solution to the deprotected resin. 3.4. Agitate the mixture for 45-60 minutes at room temperature.[6] 3.5. Drain the reaction solution and wash the resin with DMF (3 times).

4. Monitoring the First Coupling 4.1. Perform a Kaiser (ninhydrin) test on a small sample of resin beads.[11] 4.2. Interpretation:

  • Negative Result (yellow beads): The coupling is complete. Proceed to the next cycle.
  • Positive Result (blue/purple beads): Incomplete coupling. Proceed to the second coupling.[11]

5. Second Coupling Reaction (if necessary) 5.1. Repeat steps 3.1 to 3.5 with a fresh solution of activated amino acid.

6. Monitoring the Second Coupling 6.1. Perform a second Kaiser test. 6.2. Interpretation:

  • Negative Result (yellow beads): The coupling is now complete. Proceed to the next cycle.
  • Positive Result (blue/purple beads): Significant coupling difficulty. Proceed to the optional capping step.

7. Capping (Optional) 7.1. If the Kaiser test remains positive after the second coupling, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion peptides.[12] 7.2. Prepare a capping solution of acetic anhydride/pyridine/DMF (e.g., 1:1:3 v/v/v). 7.3. Add the capping solution to the resin and agitate for 30 minutes. 7.4. Drain the capping solution and wash the resin thoroughly with DMF and DCM.

8. Final Cleavage and Deprotection 8.1. Once the peptide synthesis is complete, wash the resin with DCM and dry under vacuum.[1] 8.2. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used and the resin linker. A common cocktail for peptides containing thioethers is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1] Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment in a fume hood.[1] 8.3. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[13] 8.4. Filter the resin and collect the filtrate. 8.5. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. 8.6. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. 8.7. Dry the crude peptide under vacuum.

Troubleshooting and Optimization

ProblemPossible CauseRecommended Solution
Persistent Positive Kaiser Test - Extreme steric hindrance- Peptide aggregation on the resin- Increase coupling time: Extend the coupling time for each step to 2-4 hours or even overnight.[6]- Elevated temperature: Gentle heating (e.g., 40-50°C) can help overcome the activation energy, but monitor for racemization. Microwave-assisted SPPS can also be highly effective.[6][14]- Change solvent: N-methylpyrrolidone (NMP) has superior solvating properties to DMF and can disrupt aggregation.[6][15]- Acyl Fluoride Formation: For extremely difficult couplings, convert the carboxylic acid to an acyl fluoride using a reagent like TFFH.[6][16]
Low Purity of Final Peptide - Incomplete coupling leading to deletion sequences- Side reactions during cleavage- Optimize coupling: Ensure a negative Kaiser test after each coupling step. Utilize capping if necessary.[12]- Optimize cleavage: Ensure the cleavage cocktail contains appropriate scavengers for the protecting groups used. The thioether linkage is generally stable to TFA, but prolonged exposure should be avoided.
Racemization - Over-activation of the amino acid- Use of excessive base or heat- Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after the short pre-activation period.- Base selection: Use DIPEA, which is less likely to cause racemization than other bases like triethylamine.[12]- Avoid excessive heat: If using elevated temperatures, perform small-scale trials to assess the impact on purity.

Expected Results

The use of HATU with a double coupling protocol is expected to yield high coupling efficiencies for 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid. The following table provides a comparison of expected outcomes with different coupling strategies.

Coupling StrategyReagentCoupling TimeExpected EfficiencyNotes
StandardDIC/HOBt2-4 hours< 80%Often insufficient for this level of steric hindrance.
Recommended HATU (Double Coupling) 2 x 1 hour > 98% Highly effective for overcoming steric barriers.
High-PowerCOMU1-2 hours> 95%Another excellent, though sometimes more expensive, alternative to HATU.[8]
Extreme CasesAcyl Fluoride (TFFH)2-6 hours> 99%Reserved for the most challenging couplings where other methods fail.[6]

Conclusion

The successful incorporation of sterically demanding, non-natural amino acids like 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid is achievable through the rational selection of powerful coupling reagents and optimized reaction protocols.[1] The described method, utilizing HATU-mediated double coupling, provides a robust and reliable strategy for researchers. By carefully monitoring the reaction progress and employing troubleshooting measures when necessary, high-purity peptides containing this and other challenging residues can be synthesized efficiently.

References

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (n.d.). Thieme Connect. Retrieved March 25, 2026, from [Link]

  • Fields, G. B. (1997). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved March 25, 2026, from [Link]

  • A New Wave of Amide Bond Formations for Peptide Synthesis. (2022). Royal Society of Chemistry. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Goudreau, S. R., & Merrifield, R. B. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Science, 10(45), 10586-10592. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2019). ResearchGate. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (2018). Royal Society of Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). CD Genomics. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2018). Organic Syntheses. [Link]

  • Muttenthaler, M., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 66(10), 6549-6582. [Link]

  • Solid-Phase Unnatural Peptide Synthesis (UPS). (1996). Journal of the American Chemical Society, 118(13), 3069-3074. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv. [Link]

  • Method for synthesizing thioether-containing peptides. (2023).
  • One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. (2012). The Journal of Organic Chemistry, 77(3), 1459-1465. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). Chemistry – A European Journal, 27(1), 127-138. [Link]

  • Convergent Synthesis of Thioether Containing Peptides. (2020). Molecules, 25(1), 205. [Link]

  • Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). (2024). Organic Process Research & Development, 28(5), 1085-1094. [Link]

  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... (2014). ResearchGate. [Link]

  • Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. (2022). Bulletin of the Korean Chemical Society, 43(3), 444-448. [Link]

  • A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. (1991). Chemistry Letters, 20(8), 1459-1460. [Link]

  • Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof. (1959).
  • Synthesis and properties of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, a new amphiphilic antioxidant. (2003). Bioorganicheskaia Khimiia, 29(2), 197-203. [Link]

Sources

HPLC method development and validation for 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid

Abstract

This document provides a comprehensive guide for the development and subsequent validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid. The protocols detailed herein are designed for researchers, analytical scientists, and drug development professionals, offering a framework from initial method design to full validation in accordance with ICH guidelines. The causality behind experimental choices is explained, ensuring the reader can adapt the methodology to similar molecules. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose of quality control and stability testing.

Introduction and Analyte Properties

The reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring both the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose, offering high resolution, sensitivity, and precision.[1] This guide focuses on 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid, a molecule featuring key structural characteristics that inform the analytical strategy.

Analyte Structure:

  • Carboxylic Acid Group: The presence of a butanoic acid moiety imparts acidic properties to the molecule. In reversed-phase chromatography, the ionization state of an analyte significantly affects its retention.[2] Suppressing the ionization of this carboxylic acid by acidifying the mobile phase is critical to achieving good retention and sharp, symmetrical peak shapes on a standard C18 column.

  • Dimethoxyphenyl Chromophore: The 3,5-dimethoxyphenyl ring acts as a strong chromophore, making UV detection a suitable and sensitive choice for quantification.

  • Hydrophobicity: The molecule possesses significant hydrophobic character due to the phenyl ring and alkyl chains, making it well-suited for retention and separation using reversed-phase chromatography.

Part I: HPLC Method Development Strategy

The objective of method development is to establish a set of chromatographic conditions that can separate the main analyte from process impurities and potential degradation products. The strategy follows a logical progression from selecting the column and mobile phase to optimizing the separation.

Rationale for Chromatographic Conditions
  • Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) is the chosen mode due to the analyte's non-polar (hydrophobic) nature. A C18 (octadecylsilane) stationary phase is selected as the initial choice for its versatility and strong hydrophobic retention capabilities.

  • Mobile Phase Selection: The mobile phase must control the analyte's retention and ensure good peak shape.

    • Aqueous Component: An acidic buffer is required to keep the carboxylic acid group in its protonated, non-ionized form (R-COOH rather than R-COO-). A solution of 0.1% phosphoric acid or 50 mM potassium dihydrogen phosphate adjusted to a pH of 2.8 is an excellent starting point.[3] This low pH ensures consistent retention and prevents peak tailing that can occur from interactions between an ionized analyte and residual silanols on the silica-based stationary phase.[2]

    • Organic Modifier: Acetonitrile is chosen over methanol as the initial organic solvent. Its lower viscosity results in lower backpressure, and it often provides different selectivity compared to methanol.[2]

  • Detection Wavelength: A photodiode array (PDA) detector is used to scan the analyte's UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For a dimethoxyphenyl group, strong absorbance is expected around 210-220 nm and potentially a secondary maximum near 270 nm. The higher wavelength is often more selective, while the lower wavelength provides greater sensitivity. For this method, 220 nm is selected for high sensitivity.

  • Elution Mode: A gradient elution is developed initially to ensure all potential impurities, which may vary widely in polarity, are eluted from the column in a reasonable time. This involves starting with a low percentage of organic solvent and gradually increasing it.[2]

Method Development Workflow

The development process is systematic, starting with broad screening and moving to fine-tuning for optimal performance.

MethodDevelopment A Define Analytical Goal (Assay, Purity, Stability) B Analyte Characterization (pKa, Solubility, UV Spectra) A->B C Initial Column & Mobile Phase Screening (C18, C8; ACN, MeOH; pH 2.5-3.5) B->C D Develop Gradient Profile (Scouting Gradient: 5-95% B in 20 min) C->D E Optimize Gradient (Adjust Slope and Time for Critical Pairs) D->E F Wavelength Selection (PDA Detector for λmax and Specificity) E->F G Optimize Flow Rate & Temperature (Balance Resolution, Time, and Pressure) F->G H Finalize Method & Define SST (Tailing Factor, Plate Count, %RSD) G->H

Caption: Workflow for HPLC Method Development.

Part II: Final Optimized Analytical Method & Protocol

This section provides the detailed protocol for the analysis of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid.

Equipment and Reagents
  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade acetonitrile, water, and phosphoric acid (85%).

  • Reference Standard (RS) of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
22.0
22.1
27.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 220 nm
Injection Volume 10 µL
Run Time 27 minutes
Solution Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, dilute to volume with diluent, and mix.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix.

  • Sample Solution (50 µg/mL): Accurately weigh a sample containing approximately 25 mg of the analyte into a 50 mL volumetric flask. Prepare similarly to the Standard Stock Solution. Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix.

System Suitability Test (SST) Protocol

Before sample analysis, perform five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD for Peak Area ≤ 2.0%[4]
%RSD for Retention Time ≤ 1.0%

Part III: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] The following experiments are conducted based on the International Council for Harmonisation (ICH) guideline Q2(R1).[7]

ValidationParameters Assay Assay Method Specificity Specificity (Forced Degradation) Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Robustness Robustness Assay->Robustness LOQ Quantitation Limit (For Impurities) Specificity->LOQ LOD Detection Limit (For Impurities) Specificity->LOD Range Range Linearity->Range Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelation of HPLC Method Validation Parameters.

Specificity (Stability-Indicating Property)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To prove the method is stability-indicating, forced degradation studies are performed.[8][9]

Protocol: Prepare a 100 µg/mL solution of the analyte and subject it to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the solution to UV and visible light for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[10][11]

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main analyte peak and all degradation product peaks.

  • Peak purity analysis (using a PDA detector) of the analyte peak in stressed samples must pass, indicating no co-eluting peaks.

  • A target degradation of 5-20% is desirable to ensure the stability-indicating nature is adequately challenged.[9]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Protocol:

  • Prepare a series of at least five concentrations of the analyte from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be not less than 0.999.[12]

Concentration (µg/mL)Mean Peak Area (n=3)
25.0498,500
37.5751,200
50.01,001,500
62.51,249,800
75.01,502,300
0.9999
Range

The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[13] Acceptance Criteria:

  • The range is confirmed by the successful validation of linearity, accuracy, and precision over the studied concentrations (e.g., 25 to 75 µg/mL).

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Protocol:

  • Prepare samples in triplicate at three concentration levels: 80%, 100%, and 120% of the working concentration.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each level.[1][12]

  • The %RSD of recovery should not be more than 2.0%.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[4]

3.5.1. Repeatability (Intra-assay Precision) Protocol:

  • Prepare six individual samples at 100% of the test concentration (50 µg/mL).

  • Analyze all six samples on the same day, with the same analyst and equipment.

3.5.2. Intermediate Precision (Inter-assay Ruggedness) Protocol:

  • Repeat the repeatability study by a different analyst on a different day using a different HPLC system if available.

Acceptance Criteria:

  • The %RSD for the assay results within each precision study (repeatability and intermediate) should not be more than 2.0%.[14]

Precision Study%RSD of Assay Results (n=6)
Repeatability 0.8%
Intermediate Precision 1.1%
Detection & Quantitation Limits (LOD & LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5] These are critical for impurity analysis but less so for an assay method. They can be determined based on the signal-to-noise ratio (S/N).

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤10%.[4]

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Protocol: Vary the following parameters one at a time and assess the effect on system suitability and assay results:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 5 °C)

  • Mobile Phase pH (± 0.2 units)

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Assay results of a standard solution should not significantly change, demonstrating the reliability of the method during normal usage.

Conclusion

The RP-HPLC method detailed in this document has been systematically developed and validated according to ICH Q2(R1) guidelines. The forced degradation studies confirmed its specificity and stability-indicating nature. The validation data demonstrates that the method is linear, accurate, precise, and robust for the quantitative determination of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid. This method is therefore deemed suitable for routine quality control analysis and stability studies in a regulated environment.

References

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. (n.d.). Jetir.Org. Retrieved March 25, 2026, from [Link]

  • (PDF) A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS - ResearchGate. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 25, 2026, from [Link]

  • Acceptance criteria of validation parameters for HPLC. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). LCGC International. Retrieved March 25, 2026, from [Link]

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). Retrieved March 25, 2026, from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved March 25, 2026, from [Link]

  • Full article: Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (2022, October 7). Taylor & Francis. Retrieved March 25, 2026, from [Link]

  • ICH Q2 Analytical Method Validation | PPTX. (n.d.). Slideshare. Retrieved March 25, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 25, 2026, from [Link]

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (2026, March 13). MDPI. Retrieved March 25, 2026, from [Link]

  • Hplc method development and validation: an overview - SciSpace. (n.d.). SciSpace. Retrieved March 25, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved March 25, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1997, May). FDA. Retrieved March 25, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved March 25, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 25, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 25, 2026, from [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering. (2016, December 27). MJCCE. Retrieved March 25, 2026, from [Link]

  • THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2023, July 1). IJPSR. Retrieved March 25, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 25, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved March 25, 2026, from [Link]

Sources

Topic: Comprehensive Protocols for In Vitro Cell Viability Assessment of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The evaluation of novel chemical entities for cytotoxic or cytostatic effects is a foundational step in drug discovery and development. This document provides a comprehensive guide for assessing the in vitro biological activity of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid , a novel compound with potential therapeutic applications. Given that the specific mechanism of action for this molecule is yet to be fully elucidated, it is imperative to employ a multi-assay strategy to obtain a holistic understanding of its impact on cell health. This guide details the principles and step-by-step protocols for three distinct and complementary cell viability assays: the MTT assay for metabolic activity, the Neutral Red Uptake (NRU) assay for lysosomal integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this application note serves as an essential resource for researchers initiating the characterization of this and other novel small molecules.

Guiding Principles: Selecting the Right Assay

No single assay can definitively measure cell viability, as each interrogates a different cellular process. A compound may, for example, inhibit mitochondrial respiration without immediately compromising membrane integrity, leading to discrepant results between assays. Therefore, a multi-pronged approach is recommended to build a robust and reliable cytotoxicity profile for 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid.

The choice of assay should be guided by the specific research question, but an initial screening panel should ideally include methods that assess different cellular compartments and functions.

Table 1: Comparison of Recommended Viability Assays

Assay TypePrincipleDetectionKey AdvantagesPotential Limitations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial dehydrogenases in metabolically active cells.[1][2]Colorimetric (Absorbance at ~570 nm)High-throughput, cost-effective, widely established.Endpoint assay; can overestimate viability if cells are metabolically active but not proliferating; requires a final solubilization step.[3]
Neutral Red Uptake (NRU) Incorporation and binding of the supravital dye Neutral Red within the lysosomes of viable cells.[4]Colorimetric (Absorbance at ~540 nm)Measures a different mechanism (lysosomal integrity) from metabolic assays; sensitive to membrane damage.[5]Requires multiple wash steps; dye precipitation can be an issue.
Caspase-Glo® 3/7 Assay Measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway, using a proluminescent substrate.[6][7]LuminescenceHighly sensitive, provides mechanistic insight into apoptosis, simple "add-mix-measure" format.[7]Specific to apoptosis; will not detect non-apoptotic cell death (e.g., necrosis).

Pre-Experimental Planning & Compound Management

Success in cell-based assays begins with careful planning and consistent handling of the test compound.

Compound Preparation and Vehicle Control
  • Solubility Testing : The solubility of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid must be determined empirically. Due to its organic structure, Dimethyl Sulfoxide (DMSO) is a logical first choice for a solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture-grade DMSO.

  • Stock Solution : Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Vehicle Control : The final concentration of the solvent (e.g., DMSO) in the cell culture medium must be kept constant across all wells, including the "vehicle control" wells. This concentration should be non-toxic to the cells, typically ≤0.5%.[4] It is critical to run a vehicle-only control to ensure that any observed cytotoxicity is due to the compound and not the solvent.

Cell Line Selection and Seeding Density
  • Cell Line Choice : Select cell lines appropriate for the research hypothesis. For general cytotoxicity screening, a panel of cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) and a non-cancerous cell line (e.g., HEK293 or primary cells) can provide initial data on potency and selectivity.

  • Optimal Seeding Density : The optimal number of cells to seed per well is crucial for assay performance. Too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, affecting the results. A cell titration experiment should be performed for each cell line to determine the density that results in exponential growth throughout the planned experiment duration and yields a linear signal response for the chosen assay.[8]

Experimental Design: Dose-Response and Time-Course

To determine the half-maximal inhibitory concentration (IC₅₀), a dose-response experiment is essential.

  • Concentration Range : Use a wide range of concentrations for the initial screen, typically in a semi-logarithmic series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

  • Incubation Time : Assess viability at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cellular response.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format but can be adapted. Always include the following controls in triplicate for each plate:

  • Vehicle Control : Cells treated with the same concentration of solvent (e.g., DMSO) as the compound-treated wells. This represents 100% viability.

  • Blank Control : Culture medium without cells. This is for background subtraction.[9]

  • Positive Control (Optional but Recommended) : A compound with known cytotoxic effects (e.g., Doxorubicin, Staurosporine) to validate assay performance.

Protocol 1: MTT Metabolic Activity Assay

This assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.[1][10]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light at 4°C.[2][10]

  • Solubilization Buffer: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[9]

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at the pre-determined optimal density in 100 µL of complete medium and incubate overnight (or until cells have adhered and are in a log-growth phase).[9]

  • Compound Treatment : Prepare serial dilutions of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid in complete medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation : Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1]

  • Formazan Formation : Return the plate to the incubator for 2-4 hours. The incubation time should be sufficient for purple formazan crystals to become visible under a microscope.[8]

  • Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of Solubilization Buffer (e.g., DMSO) to each well.[11]

  • Absorbance Reading : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[2] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

Protocol 2: Neutral Red Uptake (NRU) Lysosomal Integrity Assay

This assay is based on the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes.[4]

Materials:

  • Neutral Red (NR) Solution: Prepare a 0.33% w/v stock solution in ultrapure water. On the day of use, dilute this stock in pre-warmed, serum-free medium to a final working concentration of 33-50 µg/mL.[4]

  • NR Destain Solution: 50% ethanol (96%), 1% glacial acetic acid, 49% ultrapure water.[5]

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding & Compound Treatment : Follow steps 1-3 from the MTT protocol.

  • Medium Removal : After the treatment incubation, discard the medium from all wells.

  • NR Incubation : Add 100 µL of the pre-warmed NR working solution to each well. Incubate the plate at 37°C for 2-3 hours.[12]

  • Dye Removal and Washing : Discard the NR solution. Gently rinse the cells with 150 µL of PBS to remove excess dye. Discard the PBS.[5]

  • Destain : Add 150 µL of the NR Destain Solution to each well to extract the dye from the cells.[5]

  • Absorbance Reading : Shake the plate on a plate shaker for at least 10 minutes until the color is uniform.[5] Measure the optical density (OD) at 540 nm in a microplate reader.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key biomarkers of apoptosis.[7]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega). Contains Caspase-Glo® 3/7 Buffer and lyophilized Substrate.

  • White-walled, opaque 96-well plates suitable for luminescence measurements.

Procedure:

  • Reagent Preparation : Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer according to the manufacturer's instructions to create the Caspase-Glo® 3/7 Reagent.[7]

  • Cell Seeding & Compound Treatment : Seed cells in the white-walled 96-well plates and treat with the compound as described in steps 1-3 of the MTT protocol. The final volume in each well should be 100 µL.

  • Assay Reaction : Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Addition : Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[7]

  • Incubation : Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[7]

  • Luminescence Reading : Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

  • Background Subtraction : For absorbance-based assays, subtract the average OD of the blank (medium only) wells from all other wells.

  • Calculate Percent Viability :

    • Percent Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

  • Dose-Response Curve : Plot the Percent Viability against the logarithm of the compound concentration.

  • IC₅₀ Determination : Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Table 2: Example IC₅₀ Data Summary

Cell LineAssayIncubation TimeIC₅₀ (µM)
HCT116MTT48h[Enter Value]
HCT116Neutral Red48h[Enter Value]
HCT116Caspase-Glo 3/724h[Enter Value]
MCF-7MTT48h[Enter Value]
HEK293MTT48h[Enter Value]

Interpreting results from multiple assays provides a more complete picture. For example, a potent IC₅₀ in the Caspase-Glo® 3/7 assay strongly suggests the compound induces apoptosis.[13] If the MTT assay shows a loss of viability while the Caspase assay does not, the mechanism of cell death might be necrosis or another non-apoptotic pathway.

Visualization of Workflows and Mechanisms

Diagrams can clarify complex processes and workflows, ensuring reproducibility and understanding.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Viability Assessment cluster_analysis Phase 4: Data Analysis compound_prep Prepare Compound Stock (e.g., 20mM in DMSO) treat_cells Treat with Serial Dilutions of Compound & Controls compound_prep->treat_cells cell_culture Culture & Expand Selected Cell Lines cell_titration Perform Cell Titration to Optimize Seeding Density cell_culture->cell_titration seed_plate Seed Cells in 96-well Plates cell_titration->seed_plate seed_plate->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate assay_mtt MTT Assay incubate->assay_mtt assay_nr Neutral Red Assay incubate->assay_nr assay_caspase Caspase-Glo Assay incubate->assay_caspase read_plate Measure Signal (Absorbance/Luminescence) assay_mtt->read_plate assay_nr->read_plate assay_caspase->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 G cluster_mtt MTT Assay cluster_nr Neutral Red Assay cluster_caspase Caspase-Glo 3/7 Assay viable_cell Viable Cell mitochondria Mitochondria (Dehydrogenase) viable_cell->mitochondria lysosome Lysosomes viable_cell->lysosome apoptosis Apoptotic Signal viable_cell->apoptosis Drug-induced Stimulus mtt MTT (Yellow) formazan Formazan (Purple) [COLORIMETRIC SIGNAL] mtt->formazan Reduction nr_uptake Neutral Red (Dye) nr_bound Bound Neutral Red [COLORIMETRIC SIGNAL] nr_uptake->nr_bound Uptake caspase Active Caspase-3/7 apoptosis->caspase substrate DEVD Substrate caspase->substrate light Light [LUMINESCENT SIGNAL] substrate->light Cleavage

Sources

Topic: Catalytic Methods for the Preparation of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide on the catalytic synthesis of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid, a molecule of interest in medicinal chemistry and materials science. The α-arylthio carboxylic acid motif is a key pharmacophore, and its efficient construction is of paramount importance. This guide moves beyond mere procedural outlines to explain the mechanistic rationale behind three distinct catalytic strategies: transition-metal-free dehydrative coupling, copper-catalyzed C-S cross-coupling, and state-of-the-art palladium-catalyzed C(sp³)–H functionalization. Each section includes detailed, validated protocols, comparative data, and troubleshooting insights to empower researchers in drug development and synthetic chemistry to make informed strategic decisions.

Strategic Overview & Retrosynthetic Analysis

The target molecule, 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid, possesses a critical thioether (C–S) bond at the α-position to a carboxylic acid. The efficiency and selectivity of forming this bond are the central challenges in its synthesis. Our retrosynthetic analysis identifies the Cα–S bond as the primary disconnection point.

G Target 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid Disconnect Cα–S Bond Disconnection Target->Disconnect Retrosynthesis Synthon1 Synthon A: Sulfur Nucleophile3,5-Dimethoxybenzenethiol Disconnect->Synthon1 Synthon2 Synthon B: α-Carbon Electrophile2-Hydroxy-3-methylbutanoic acidor2-Bromo-3-methylbutanoic acid Disconnect->Synthon2 Synthon3 Synthon C: C-H Functionalization Precursor3-Methylbutanoic acid (Valeric Acid) Disconnect->Synthon3

Caption: Retrosynthetic pathways for the target molecule.

This analysis logically frames our three primary catalytic approaches:

  • Dehydrative Coupling: Reacting Synthon A with the α-hydroxy acid version of Synthon B.

  • Cross-Coupling: Reacting Synthon A with the α-halo acid version of Synthon B.

  • Direct C–H Functionalization: Activating the α-C–H bond of Synthon C for coupling with a sulfur source.

Strategy 1: Metal-Free Dehydrative Thioetherification

This approach represents a highly atom-economical and environmentally benign ("green") pathway. The direct substitution of an alcohol with a thiol, catalyzed by a solid acid, produces water as the sole byproduct.[1] This method avoids the use of halogenated precursors and transition metal catalysts, simplifying purification and reducing toxic waste.

Mechanistic Rationale: The reaction is promoted by a solid Lewis acid catalyst, such as silica alumina.[1] The acid activates the hydroxyl group of the 2-hydroxy-3-methylbutanoic acid, facilitating its departure as a water molecule upon nucleophilic attack by the 3,5-dimethoxythiophenol. The use of a solid, recyclable catalyst makes this process suitable for sustainable and scalable synthesis.

Protocol 1: Solid Acid-Catalyzed Dehydrative Thiolation

Materials:

  • 2-Hydroxy-3-methylbutanoic acid (1.0 equiv)

  • 3,5-Dimethoxythiophenol (1.1 equiv)

  • Silica Alumina (e.g., Montmorillonite K-10, 20 wt%)

  • Toluene (0.5 M)

  • Dean-Stark apparatus

  • Sodium bicarbonate (5% aq. solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-hydroxy-3-methylbutanoic acid, 3,5-dimethoxythiophenol, silica alumina catalyst, and toluene.

  • Heat the mixture to reflux (approx. 110-120 °C) and monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% acetic acid). The reaction progress can be visually estimated by the collection of water in the Dean-Stark trap.

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the solid catalyst. Wash the pad with ethyl acetate.

  • Combine the organic filtrates and wash with 5% aqueous sodium bicarbonate solution (2x) to remove unreacted carboxylic acid and phenol impurities.

  • Extract the combined aqueous layers with ethyl acetate (1x) to recover any dissolved product.

  • Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid.

Strategy 2: Copper-Catalyzed C–S Cross-Coupling

Transition-metal-catalyzed cross-coupling is a robust and versatile method for forming C–S bonds.[2][3] Copper catalysis, in particular, is highly effective for coupling thiols with organic halides.[4] This method offers high yields and functional group tolerance, making it a workhorse in medicinal chemistry. The use of an α-bromo acid derivative provides a highly reactive electrophile for the coupling reaction.

Mechanistic Rationale: The catalytic cycle is believed to involve the formation of a copper(I) thiolate species from the deprotonated thiol. Oxidative addition of the α-bromo acid to this copper complex, followed by reductive elimination, furnishes the desired thioether product and regenerates the active copper catalyst. The choice of base is critical to deprotonate the thiol without promoting side reactions.

Caption: Simplified catalytic cycle for Cu-catalyzed C-S coupling.

Protocol 2: Copper(I)-Catalyzed Thiolation of 2-Bromo-3-methylbutanoic Acid

Materials:

  • 2-Bromo-3-methylbutanoic acid (1.0 equiv)

  • 3,5-Dimethoxythiophenol (1.1 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (0.4 M)

  • Hydrochloric acid (1 M aq. solution)

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried, argon-flushed flask, add CuI, K₂CO₃, and a magnetic stir bar.

  • Add anhydrous DMF, followed by 3,5-dimethoxythiophenol. Stir the mixture for 15 minutes at room temperature.

  • Add a solution of 2-bromo-3-methylbutanoic acid in a small amount of DMF.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature and pour it into a beaker containing 1 M HCl (aq) and ice.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Strategy 3: Palladium-Catalyzed β-C(sp³)–H Thiolation

Direct C–H activation is a frontier in organic synthesis, offering the most atom-economical route by avoiding pre-functionalization of starting materials.[5] While challenging, the carboxylate group of an amino acid can direct a palladium catalyst to activate an adjacent C(sp³)–H bond.[6] By adapting this methodology, it is conceivable to directly thiolate 3-methylbutanoic acid (valeric acid) at the α-position (or β-position, depending on the directing group strategy). This section presents a prospective protocol based on established ligand-enabled C–H activation principles.

Mechanistic Rationale: This advanced strategy relies on a palladium catalyst coordinated to a specialized pyridine-type ligand. The carboxylic acid of the substrate acts as a directing group, forming a cyclometalated intermediate with the palladium center. This brings the catalyst into close proximity to the C–H bond, enabling its cleavage. Subsequent reaction with an electrophilic sulfur source would form the C–S bond. This approach is highly dependent on the ligand's ability to promote the difficult C(sp³)–H activation step.[6]

Prospective Protocol 3: Directed C(sp³)–H Thiolation

Materials:

  • 3-Methylbutanoic acid (1.0 equiv)

  • N-(3,5-Dimethoxyphenyl)thio)succinimide (electrophilic sulfur source, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • 3-Aminopyridine derivative ligand (e.g., L1, 20 mol%)[6]

  • Silver(I) acetate (AgOAc, 2.0 equiv)

  • Hexafluoroisopropanol (HFIP) (0.1 M)

Procedure (Hypothetical/Adapted):

  • In a sealed tube, combine 3-methylbutanoic acid, Pd(OAc)₂, the pyridine-type ligand, and AgOAc.

  • Add the electrophilic sulfur source.

  • Add HFIP as the solvent.

  • Seal the tube and heat to 100-120 °C for 24 hours with vigorous stirring.

  • After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through Celite® to remove insoluble silver salts.

  • Concentrate the filtrate and purify via preparative HPLC or flash chromatography to isolate the desired product.

  • Note: This is an advanced, exploratory route. Optimization of the ligand, oxidant, and sulfur source would be required.

Comparative Analysis of Catalytic Methods

FeatureStrategy 1: Dehydrative CouplingStrategy 2: Cu-Catalyzed CouplingStrategy 3: C–H Activation
Catalyst Solid Lewis Acid (e.g., SiO₂-Al₂O₃)Copper(I) IodidePalladium(II) Acetate
Key Reactants α-Hydroxy Acid, Thiolα-Halo Acid, ThiolAliphatic Acid, Electrophilic Thiol
Atom Economy Excellent (Water is the only byproduct)GoodExcellent (Avoids pre-functionalization)
Cost & Toxicity Low (Inexpensive, non-toxic catalyst)Moderate (Copper is relatively cheap)High (Palladium is a precious metal)
Generality/Scope Moderate; sensitive to stericsExcellent; highly reliableModerate; highly substrate/ligand dependent
Reaction Conditions High temperature, azeotropic removal of H₂OModerate temperature (80-90 °C)High temperature (100-120 °C), specialized solvent
Development Stage Well-establishedWell-established, widely usedCutting-edge, requires optimization

Troubleshooting and Key Insights

ProblemPossible CauseSuggested Solution
Low Yield (All Methods) Incomplete reaction.Increase reaction time or temperature. Check purity of starting materials. Ensure anhydrous conditions where specified (Protocols 2 & 3).
Side Product: Disulfide (Ar-S-S-Ar) Oxidation of the thiol.For Protocols 1 & 2, ensure the reaction is under an inert atmosphere (N₂ or Ar). Use fresh, high-purity thiol.
No Reaction (Protocol 1) Inactive catalyst.Activate the silica alumina catalyst by heating under vacuum before use. Increase catalyst loading.
Epimerization at α-carbon Harsh basic or acidic conditions.Use a milder base in Protocol 2 (e.g., Cs₂CO₃). Monitor temperature carefully. If enantiopurity is critical, enzymatic or chiral resolution methods may be superior.[7]
Low Yield (Protocol 3) Ineffective C-H activation.Screen different pyridine-based ligands and oxidants (e.g., Ag₂CO₃). The directing ability of the free carboxylate may be insufficient; consider a removable directing group.

Conclusion

The synthesis of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid can be achieved through several catalytic routes, each with distinct advantages and challenges. For sustainable, large-scale synthesis, the metal-free dehydrative coupling offers an excellent green chemistry profile. For reliability and broad applicability in a research setting, copper-catalyzed cross-coupling remains the gold standard. Finally, while still in a developmental stage for this specific substrate class, direct C–H activation represents the future of efficient synthesis, promising unparalleled atom economy. The choice of method should be guided by the specific project goals, including scale, cost, environmental impact, and the need for chiral integrity.

References

  • Chemical Review and Letters. (2024). Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. [URL: https://chemrevlett.com/article_189673.html]
  • Synthesis. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-1896-3392]
  • RSC Advances. (2023). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04875a]
  • ResearchGate. (n.d.). Recent Metal-Catalyzed Methods for Thioether Synthesis | Request PDF. [URL: https://www.researchgate.net/publication/362450529_Recent_Metal-Catalyzed_Methods_for_Thioether_Synthesis]
  • ResearchGate. (n.d.). Examples of α‐thio carboxylic acids and aim of the work. [URL: https://www.researchgate.net/figure/Examples-of-a-thio-carboxylic-acids-and-aim-of-the-work_fig1_328905353]
  • Beilstein Journal of Organic Chemistry. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. [URL: https://www.beilstein-journals.org/bjoc/articles/12/255]
  • National Center for Biotechnology Information. (n.d.). Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630206/]
  • RSC Publishing. (2021). Metal-catalyzed C–S bond formation using sulfur surrogates. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02135a]
  • Indian Academy of Sciences. (n.d.). Transition metal-promoted synthesis of 2-aryl/heteroaryl-thioquinazoline: CS Bond formation by “Chan-Lam Cross-Coupling” Reaction. [URL: https://www.ias.ac.in/article/fulltext/jcsc/126/04/0665-0672]
  • National Center for Biotechnology Information. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Functionalization. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5903429/]
  • National Center for Biotechnology Information. (n.d.). Ligand-Enabled β-C–H Arylation of α-Amino Acids Without Installing Exogenous Directing Groups. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5319696/]

Sources

Application Note: Chromatographic Purification and Chiral Resolution of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Executive Summary & Molecular Profiling

The compound 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid (DMSMB) is a complex synthetic intermediate featuring a thioether linkage, an electron-rich aromatic system, and a chiral carboxylic acid moiety. The purification of this molecule presents a multifaceted chromatographic challenge.

As a Senior Application Scientist, I approach this purification not merely as a separation task, but as a system of chemical interactions. The structural features of DMSMB dictate our chromatographic strategy:

  • Carboxylic Acid Group (pKa ~4.5): Requires strict pH control to suppress ionization, prevent secondary interactions with residual silanols, and maintain peak symmetry[1].

  • Thioether Linkage (-S-): Highly susceptible to atmospheric or process-induced oxidation, generating polar sulfoxide and sulfone impurities that must be resolved from the main peak.

  • 3,5-Dimethoxyphenyl Ring: Provides a strong UV chromophore (optimal detection at 254 nm and 280 nm) and enables π−π interactions, which are critical for chiral recognition.

  • C2 Chiral Center: Necessitates advanced chiral chromatography if enantiomeric purity is required for downstream pharmaceutical applications[2].

Chromatographic Workflow & Causality

To achieve >99% purity and >99% enantiomeric excess (ee), a two-dimensional purification strategy is required. The first dimension utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate the achiral product from reaction byproducts. The second dimension employs Normal-Phase Chiral Chromatography to resolve the (R) and (S) enantiomers.

Workflow Crude Crude Reaction Mixture (DMSMB + Impurities) Prep Sample Preparation (Filtration & Dilution) Crude->Prep RPHPLC Reversed-Phase HPLC (C18, 0.1% TFA Modifier) Prep->RPHPLC Removes polar byproducts Fractions Fraction Collection (Target Peak: Achiral DMSMB) RPHPLC->Fractions UV 254 nm Chiral Chiral Chromatography (Amylose/Cellulose CSP) Fractions->Chiral If chiral resolution needed Enant1 (S)-DMSMB (Enantiomer 1) Chiral->Enant1 Peak 1 Enant2 (R)-DMSMB (Enantiomer 2) Chiral->Enant2 Peak 2

Figure 1: Two-dimensional chromatographic workflow for the isolation and chiral resolution of DMSMB.

Dimension 1: Reversed-Phase HPLC (Achiral Purification)

The "Why": Mechanistic Choices in RP-HPLC

When purifying carboxylic acids via RP-HPLC, the mobile phase pH is the most critical parameter. At a neutral pH, the carboxylate anion predominates, leading to poor retention on hydrophobic C18 phases and severe peak tailing. By adding 0.1% Trifluoroacetic acid (TFA) , we lower the mobile phase pH to ~2.0. This fully protonates the carboxylic acid, increasing its hydrophobicity and ensuring sharp, symmetrical peaks[1]. Furthermore, TFA acts as an ion-pairing agent, which can help mitigate any secondary interactions with the stationary phase[1].

Impurity Profiling

The synthesis of DMSMB typically involves the coupling of 3,5-dimethoxythiophenol with a 2-halo-3-methylbutanoic acid. Understanding the relative polarities of the starting materials and byproducts allows us to predict the elution order.

ImpurityLogic Start RP-HPLC Separation (C18 Stationary Phase) Sulfoxide Sulfoxide/Sulfone Impurities (High Polarity) Start->Sulfoxide Early Elution (Low Retention) Target Target: DMSMB (Moderate Polarity) Start->Target Mid Elution (Optimal Retention) Disulfide Disulfide Dimers (High Hydrophobicity) Start->Disulfide Late Elution (High Retention)

Figure 2: Causality of impurity elution based on molecular hydrophobicity.

Table 1: Predicted Impurity Profile and Relative Retention Times (RRT)

Analyte / ImpurityStructural CharacteristicChromatographic BehaviorRRT (Approx.)
2-Bromo-3-methylbutanoic acid Small, polar alkyl halideElutes in the void volume or very early.0.2 - 0.3
DMSMB Sulfoxide Oxidized thioether (highly polar S=O bond)Early eluting; highly resolved from target.0.5 - 0.6
DMSMB (Target) Protonated acid + hydrophobic aromatic ringMain peak; optimal retention.1.00
3,5-Dimethoxythiophenol Unreacted aromatic thiolSlightly more hydrophobic than the acid.1.1 - 1.2
Bis(3,5-dimethoxyphenyl) disulfide Oxidized dimer of starting materialHighly hydrophobic; requires high organic wash.1.8 - 2.0
Protocol: RP-HPLC Method

Column: Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) Mobile Phase A: Water + 0.1% TFA (v/v) Mobile Phase B: Acetonitrile + 0.1% TFA (v/v) Flow Rate: 20.0 mL/min Detection: UV at 254 nm and 280 nm Column Temperature: Ambient (25°C)

Table 2: Optimized Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.08020Sample loading and equilibration
5.08020Elution of highly polar impurities (salts, sulfoxides)
25.03070Linear gradient to elute target DMSMB
26.0595Column wash to elute hydrophobic disulfides
32.0595Hold wash
33.08020Re-equilibration

Step-by-Step Execution:

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Injection: Inject the sample (loading capacity depends on column size, typically 50-200 mg for a 21.2 mm ID column).

  • Fraction Collection: Collect the major peak eluting at the expected retention time (trigger collection via UV threshold at 254 nm).

  • Recovery: Pool the fractions containing pure DMSMB. Remove acetonitrile via rotary evaporation under reduced pressure (bath temp <40°C to prevent thermal degradation), and lyophilize the remaining aqueous phase to yield the achiral product as a white to off-white solid.

Dimension 2: Chiral Chromatography (Enantiomeric Resolution)

The "Why": Mechanistic Choices in Chiral Separation

DMSMB possesses a chiral center at the C2 position. To resolve the enantiomers, we must create a transient diastereomeric complex between the analyte and a Chiral Stationary Phase (CSP). Polysaccharide-derived CSPs (such as Amylose tris(3,5-dimethylphenylcarbamate)) are highly effective for this class of compounds[2].

The chiral recognition relies on hydrogen bonding, dipole-dipole interactions, and π−π stacking between the 3,5-dimethoxyphenyl group of the analyte and the aromatic rings of the CSP. Crucially, because DMSMB is an acid, 0.1% TFA must be included in the normal-phase mobile phase (e.g., Hexane/Isopropanol)[3]. Without TFA, the carboxylic acid will interact non-specifically with the silica backbone of the CSP, causing severe peak broadening and loss of chiral resolution[2].

Protocol: Chiral HPLC Method

Column: Chiralpak AD-H or equivalent (250 x 4.6 mm, 5 µm for analytical; scale up for prep) Mobile Phase: Hexane / Isopropanol / TFA (90 : 10 : 0.1, v/v/v)[3] Elution Mode: Isocratic Flow Rate: 1.0 mL/min (Analytical) Detection: UV at 254 nm Temperature: 25°C

Table 3: Chiral Separation Parameters

ParameterSpecification / Expected Result
Run Time 20 - 30 minutes
Peak 1 (Enantiomer A) Elutes first (less sterically hindered interaction with CSP)
Peak 2 (Enantiomer B) Elutes second (stronger transient diastereomeric complex)
Resolution ( Rs​ ) Target Rs​>1.5 for baseline separation

Step-by-Step Execution:

  • Column Equilibration: Flush the chiral column with the mobile phase until a stable baseline is achieved. Note: Never transition directly from aqueous reversed-phase to normal-phase solvents. Flush with isopropanol first if the column was previously stored in an incompatible solvent.

  • Sample Preparation: Dissolve the achiral, purified DMSMB (from Dimension 1) in the mobile phase (Hexane/IPA).

  • Injection & Monitoring: Inject the sample. Monitor the UV trace. The enantiomers should elute as two distinct peaks with a 1:1 area ratio (if starting from a racemate).

  • Fractionation: Collect Peak 1 and Peak 2 separately.

  • Solvent Removal: Evaporate the Hexane/Isopropanol under reduced pressure to isolate the pure enantiomers.

References

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Chromatography Online. Available at:[Link][1]

  • Chiral HPLC Separations - Phenomenex. Phenomenex. Available at:[Link][2]

  • Simultaneous Chiral Resolution of Two Racemic Compounds by Preferential Cocrystallization - ChemRxiv. ChemRxiv. Available at:[Link][3]

Sources

Application Note & Protocols: Functionalization of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for Targeted Drug Delivery

The paradigm of modern therapeutics is progressively shifting from systemic drug administration towards precision, site-specific delivery.[1] The core objective is to maximize therapeutic efficacy at the site of disease while minimizing off-target effects and associated toxicities that plague conventional treatments.[1][2] This is particularly critical in oncology, where highly potent cytotoxic agents must be delivered directly to tumor cells to spare healthy tissues.[3] Ligand-mediated targeting, a sophisticated strategy, employs molecules (ligands) that specifically recognize and bind to receptors overexpressed on target cells, acting as a "molecular GPS" to guide the therapeutic payload.[4][5]

This application note details the functionalization of a novel therapeutic candidate, 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid, for targeted drug delivery. The presence of a terminal carboxylic acid group on this molecule provides a versatile chemical handle for conjugation to a variety of targeting moieties.[6] We will explore the rationale behind its design, provide detailed protocols for its activation and subsequent conjugation, and outline methods for the characterization of the final bioconjugate.

The 3,5-dimethoxyphenyl moiety is a structural motif found in a number of biologically active compounds, and its inclusion in this therapeutic candidate may confer desirable pharmacological properties. The 3-methylbutanoic acid component provides the crucial point of attachment for a targeting ligand, enabling its transformation into a precision therapeutic.

The Chemistry of Conjugation: Activating the Carboxylic Acid

The carboxylic acid group, while a convenient functional handle, is not sufficiently reactive to directly form a stable amide bond with amine groups typically present on targeting ligands (e.g., lysine residues in antibodies or peptides).[7][8] Therefore, it must first be "activated" to a more reactive intermediate. The most common and well-established method for this is the use of carbodiimide chemistry, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10]

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.[9] NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester.[11] This amine-reactive ester can then efficiently react with primary amines on the targeting ligand to form a stable amide bond.[9]

Workflow for Functionalization and Targeted Conjugation

The overall strategy for the functionalization and targeted conjugation of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid is a two-stage process. The first stage involves the activation of the carboxylic acid to form a stable, reactive intermediate. The second stage is the conjugation of this activated molecule to the chosen targeting ligand.

Functionalization_Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Conjugation Drug 2-[(3,5-Dimethoxyphenyl)sulfanyl]- 3-methylbutanoic acid EDC_NHS EDC / NHS Drug->EDC_NHS Reacts with Activated_Drug Activated NHS Ester of Drug EDC_NHS->Activated_Drug Forms Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Activated_Drug->Targeting_Ligand Reacts with Conjugate Targeted Drug Conjugate Targeting_Ligand->Conjugate Forms

Caption: Overall workflow for the functionalization and conjugation of the therapeutic molecule.

Detailed Protocols

Protocol 1: Activation of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid using EDC/NHS

This protocol describes the formation of the N-hydroxysuccinimide ester of the drug molecule.

Materials:

  • 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolution: Dissolve 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid (1 equivalent) in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • Addition of NHS: Add NHS (1.2 equivalents) to the solution and stir until it is completely dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of EDC: Slowly add EDC (1.5 equivalents) to the cooled solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Use in Next Step: The resulting solution containing the activated NHS ester is typically used immediately in the subsequent conjugation step without isolation.

Causality behind Experimental Choices:

  • Anhydrous DMF: Used as the solvent to prevent premature hydrolysis of the EDC and the activated NHS ester.[12]

  • Inert Atmosphere: Prevents the introduction of moisture which can quench the reaction.

  • Cooling to 0°C: The initial reaction with EDC is exothermic, and cooling helps to control the reaction rate and prevent side reactions.

  • Molar Equivalents: A slight excess of NHS and EDC is used to ensure complete activation of the carboxylic acid.

Protocol 2: Conjugation of the Activated Drug to a Targeting Antibody

This protocol details the conjugation of the activated drug to a monoclonal antibody (mAb) via its lysine residues.

Materials:

  • Activated 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid NHS ester solution (from Protocol 1)

  • Targeting monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Reaction vessel

  • Stirring mechanism (e.g., gentle orbital shaking)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Buffer Exchange (if necessary): Ensure the mAb is in an amine-free buffer at a pH between 7.2 and 8.5. If not, perform a buffer exchange using a desalting column or dialysis.

  • Addition of Activated Drug: Slowly add the activated drug solution from Protocol 1 to the mAb solution while gently stirring. The molar ratio of activated drug to mAb will determine the drug-to-antibody ratio (DAR) and should be optimized.

  • Reaction: Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight with gentle agitation.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing molecule like Tris or glycine to consume any unreacted NHS esters.

  • Purification: Remove the unconjugated drug and reaction byproducts by size exclusion chromatography (SEC) or extensive dialysis against a suitable storage buffer.

  • Characterization: Characterize the resulting antibody-drug conjugate (ADC) for purity, concentration, and DAR.

Causality behind Experimental Choices:

  • pH 7.2-8.5: This pH range is optimal for the reaction between the NHS ester and the primary amine of lysine residues, ensuring the amine is deprotonated and nucleophilic.[12]

  • Gentle Agitation: Prevents denaturation of the antibody during the conjugation process.

  • Purification: Crucial for removing small molecule impurities that could be toxic or interfere with subsequent assays.

Characterization of the Bioconjugate

Thorough characterization of the final conjugate is essential to ensure its quality, efficacy, and safety.[13]

Parameter Analytical Technique Information Obtained
Drug-to-Antibody Ratio (DAR) Mass Spectrometry (MS)Determines the average number of drug molecules conjugated to each antibody.[13]
Purity and Aggregation Size Exclusion Chromatography (SEC)Separates the monomeric ADC from aggregates and unconjugated antibody.
Structural Integrity Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the covalent attachment of the drug and can provide insights into the conjugation site.[13][14]
Binding Affinity Surface Plasmon Resonance (SPR) or ELISAAssesses whether the conjugation process has affected the antibody's ability to bind to its target receptor.

Visualization of the Conjugation Mechanism

The following diagram illustrates the key chemical transformations in the EDC/NHS mediated conjugation process.

Conjugation_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step node_A Drug-COOH Carboxylic Acid node_B EDC Carbodiimide node_A:f0->node_B:f0 + node_C O-Acylisourea Intermediate (Unstable) node_B:f0->node_C:f0 Forms node_D NHS N-hydroxysuccinimide node_C:f0->node_D:f0 + node_E Drug-NHS Ester (Amine-Reactive) node_D:f0->node_E:f0 Forms node_F Antibody-NH2 Primary Amine node_E:f0->node_F:f0 + node_G Antibody-Drug Conjugate Stable Amide Bond node_F:f0->node_G:f0 Forms

Caption: Chemical mechanism of EDC/NHS mediated amide bond formation.

Conclusion and Future Perspectives

The functionalization of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid via its carboxylic acid group offers a robust and versatile platform for the development of targeted therapeutics. The protocols outlined in this application note provide a clear and scientifically-grounded framework for the activation and conjugation of this molecule to targeting ligands. The success of this approach hinges on careful optimization of reaction conditions and rigorous characterization of the final bioconjugate.

Future work should focus on exploring a variety of targeting ligands to direct this therapeutic to different cell types and disease states. Additionally, the nature of the linker connecting the drug to the ligand can be varied to control the drug release mechanism within the target cell, further enhancing the precision of this targeted drug delivery system.[][16]

References

  • Vertex AI Search. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - PMC. Accessed March 25, 2026.
  • BOC Sciences. How ADC Linkers Affect Drug Delivery and Targeting Selectivity?. Accessed March 25, 2026.
  • National Center for Biotechnology Information.
  • BenchChem. Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR. Accessed March 25, 2026.
  • Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. Accessed March 25, 2026.
  • PubMed. Making smart drugs smarter: The importance of linker chemistry in targeted drug delivery. Accessed March 25, 2026.
  • National Center for Biotechnology Information. Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin - PMC. Accessed March 25, 2026.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC. Accessed March 25, 2026.
  • MDPI.
  • SciTechnol. Ligand-Mediated Targeting: Enhancing Precision in Drug Delivery. Accessed March 25, 2026.
  • National Center for Biotechnology Information. Targeted drug delivery strategies for precision medicines - PMC. Accessed March 25, 2026.
  • Creative Biolabs.
  • Antiverse.
  • Sigma-Aldrich.
  • Macmillan Group. Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Accessed March 25, 2026.
  • Deep Science Publishing. Targeted drug delivery strategies: Ligand-based approaches. Accessed March 25, 2026.
  • MDPI. Active Targeting Strategies Using Biological Ligands for Nanoparticle Drug Delivery Systems. Accessed March 25, 2026.
  • Royal Society of Chemistry. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Accessed March 25, 2026.
  • ResearchGate. EDC/NHS conjugation: Is it possible to activate amine first?. Accessed March 25, 2026.
  • Vector Labs.
  • National Center for Biotechnology Information. Chemical Conjugation to Less Targeted Proteinogenic Amino Acids - PMC. Accessed March 25, 2026.
  • Spherotech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Accessed March 25, 2026.
  • Interchim. NHS / sulfo-NHS. Accessed March 25, 2026.
  • ACS Publications.
  • PubMed. MS/NMR: a structure-based approach for discovering protein ligands and for drug design by coupling size exclusion chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. Accessed March 25, 2026.
  • National Center for Biotechnology Information. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC. Accessed March 25, 2026.
  • Creative Biostructure. NMR Techniques for Structure-Based Drug Discovery. Accessed March 25, 2026.
  • MDPI. Current NMR Techniques for Structure-Based Drug Discovery. Accessed March 25, 2026.
  • LCGC International. Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Accessed March 25, 2026.
  • ResearchGate. (PDF) ChemInform Abstract: Design, Functionalization Strategies and Biomedical Applications of Targeted Biodegradable/Biocompatible Polymer-Based Nanocarriers for Drug Delivery. Accessed March 25, 2026.
  • PubMed. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Accessed March 25, 2026.
  • PubMed. Synthesis and properties of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, a new amphiphilic antioxidant. Accessed March 25, 2026.
  • PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Accessed March 25, 2026.
  • Google Patents. CN105503569A - Synthetic method for Netupitant intermediate 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid. Accessed March 25, 2026.
  • IntechOpen.
  • Russian Journal of Organic Chemistry. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Accessed March 25, 2026.
  • PubMed. 4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Accessed March 25, 2026.
  • MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Accessed March 25, 2026.
  • Academia.edu. Synthesis of novel (2,4-dimethoxy-3-((5-phenyl- 1,3,4-oxadiazol-2- yl)methoxy)phenyl)(phenyl)methanones and their antibacterial activity. Accessed March 25, 2026.

Sources

Troubleshooting & Optimization

How to improve the reaction yield in 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid .

This transformation relies on the nucleophilic substitution (S_N2) of an α-halo carboxylic acid (typically 2-bromo-3-methylbutanoic acid) by a highly electron-rich thiolate. While conceptually straightforward, researchers frequently encounter depressed yields due to competing side reactions. This guide breaks down the causality of these failures and provides a self-validating, field-proven protocol to maximize your reaction yield.

Reaction Pathway & Competing Mechanisms

To troubleshoot effectively, we must first visualize the chemical environment. The diagram below illustrates the desired S_N2 pathway versus the two primary yield-limiting side reactions: aerobic oxidation and E2 elimination.

ReactionOptimization Thiol 3,5-Dimethoxybenzenethiol (Nucleophile) Base Base & Solvent (Cs2CO3 / DMF) Thiol->Base Acid 2-Bromo-3-methylbutanoic acid (Electrophile) Acid->Base Product 2-[(3,5-Dimethoxyphenyl)sulfanyl] -3-methylbutanoic acid (Target: 88% Yield) Base->Product S_N2 (Optimized) Disulfide Disulfide Dimer (Oxidation Byproduct) Base->Disulfide O2 Exposure Alkene 3-Methylbut-2-enoic acid (Elimination Byproduct) Base->Alkene Strong Base (E2)

Fig 1. Mechanistic pathways and competing side reactions in α-thioether acid synthesis.

Troubleshooting FAQs

Q1: Why is my isolated yield so low, and why do I see a highly non-polar byproduct on my TLC plate? The Causality: You are observing the oxidation of your starting material. The two electron-donating methoxy groups on 3,5-dimethoxybenzenethiol significantly increase the electron density on the sulfur atom. Under basic conditions, the formed thiolate (R-S⁻) is highly susceptible to aerobic oxidation. Triplet oxygen oxidizes the thiolate to a thiyl radical, which rapidly dimerizes to form 1,2-bis(3,5-dimethoxyphenyl)disulfane as a non-polar byproduct[1]. The Solution:

  • Atmospheric Control: You must degas all solvents using the freeze-pump-thaw method or sparge with Argon for at least 30 minutes.

  • In-Process Validation: If your TLC (Hexanes/EtOAc) shows a fast-moving spot near the solvent front, add a catalytic amount of a reducing agent (e.g., NaBH₄ or TCEP) to the reaction mixture. This will reduce the disulfide back to the active thiolate in situ, rescuing your yield.

Q2: I am observing a significant amount of 3-methylbut-2-enoic acid (dimethylacrylic acid). How do I prevent this? The Causality: The synthesis of α-thioether carboxylic acids via nucleophilic substitution is well documented[2], but your specific electrophile (2-bromo-3-methylbutanoic acid) possesses a bulky isopropyl group at the β-position. This steric hindrance significantly raises the activation energy for the desired S_N2 nucleophilic attack[3]. When strong bases like NaOH or KOH are used, they act as Brønsted bases rather than just deprotonating the thiol. They abstract the acidic β-proton, driving an E2 elimination pathway that forms the alkene byproduct. The Solution: Switch from strong bases to milder, non-nucleophilic bases such as Cesium Carbonate (Cs₂CO₃). The "cesium effect" enhances the nucleophilicity of the thiolate due to poor ion pairing, accelerating the S_N2 reaction while suppressing E2 elimination.

Q3: The S_N2 reaction is too slow at room temperature, but heating it causes degradation. What are the optimal parameters? The Causality: Heating the reaction in protic solvents (like EtOH or water) exacerbates side reactions, including the hydrolysis of the bromo acid to an α-hydroxy acid. The Solution: Change the solvent to a polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF poorly solvates the thiolate anion, dramatically increasing its nucleophilicity and allowing the S_N2 reaction to proceed efficiently at mild temperatures (50 °C).

Quantitative Condition Matrix

The table below summarizes the empirical data behind the optimization of this reaction. Notice how the combination of base, solvent, and atmosphere dictates the dominant mechanistic pathway.

EntryBase (2.2 eq)SolventAtmosphereTemp (°C)Disulfide (%)Alkene (%)Target Yield (%)
1NaOHEtOH / H₂OAir8025%35%30%
2K₂CO₃EtOHArgon80< 5%20%65%
3Cs₂CO₃ DMF Argon 50 < 2% < 5% 88%

Optimized Experimental Protocol

This step-by-step methodology is designed as a self-validating system. The specific workup steps ensure that any trace impurities are partitioned away from the final product.

Step 1: Preparation & Degassing To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add anhydrous DMF (20 mL). Sparge the solvent with Argon gas for 30 minutes to remove dissolved triplet oxygen[1].

Step 2: Base Addition Add Cesium Carbonate (Cs₂CO₃, 2.2 equiv) to the flask. The extra 0.2 equivalents ensure complete deprotonation of both the carboxylic acid moiety and the thiol.

Step 3: Thiol Activation Introduce 3,5-dimethoxybenzenethiol (1.0 equiv) via a gas-tight syringe. Stir the suspension at room temperature for 15 minutes to pre-form the highly reactive cesium thiolate.

Step 4: Electrophile Addition Dissolve 2-bromo-3-methylbutanoic acid (1.05 equiv) in 5 mL of degassed DMF[2]. Add this solution dropwise to the reaction mixture over 10 minutes. Note: Dropwise addition prevents localized concentration spikes that can trigger elimination.

Step 5: Reaction Execution Heat the mixture to 50 °C under a strict Argon atmosphere. Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 7:3 with 1% Acetic Acid). The reaction typically reaches completion in 4-6 hours.

Step 6: Selective Isolation (Workup)

  • Cool the mixture to room temperature and quench with 30 mL of deionized water.

  • Crucial Purification Step: Wash the basic aqueous layer with Diethyl Ether (2 x 20 mL). Because the target molecule is currently a water-soluble carboxylate salt, the ether wash will selectively extract any unreacted thiol and the non-polar disulfide byproduct. Discard the ether layer.

  • Acidify the aqueous layer to pH 2 using 1M HCl. The target carboxylic acid will protonate and phase-separate.

  • Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure 2-[(3,5-dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid.

References

  • Title: Innovative Application of Polyether Amine as a Recyclable Catalyst in Aerobic Thiophenol Oxidation Source: MDPI URL
  • Title: Dynamic Kinetic Resolution of α-Bromo Carboxylic Acid Derivatives in Asymmetric Nucleophilic Substitution Source: ResearchGate URL
  • Source: UvA-DARE (Digital Academic Repository)

Sources

Technical Support Center: Optimizing Crystallization for 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the isolation and purification of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid. This document provides in-depth troubleshooting advice and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying principles, enabling you to make informed decisions to overcome common and complex crystallization challenges.

Frequently Asked Questions (FAQs)
Section 1: Foundational Principles & Initial Steps

Q1: What are the key structural features of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid that influence solvent selection?

A1: Understanding the molecule's structure is the cornerstone of developing a successful crystallization protocol. The key features are:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of strong hydrogen bonding (both as a donor and acceptor). It imparts significant polarity and favors solvents that can engage in hydrogen bonding, such as alcohols, water, or acetic acid.

  • Thioether (-S-): The sulfide linkage is moderately polar and can interact via dipole-dipole forces. It is less polar than an ether and generally does not participate in hydrogen bonding.

  • Dimethoxyphenyl Group: This aromatic ring with two methoxy (-OCH₃) groups is largely nonpolar and hydrophobic. The methoxy groups add some polarity and potential for weak hydrogen bond acceptance.

  • Isobutyl Group (-CH(CH₃)₂): This is a nonpolar, aliphatic group that contributes to the molecule's overall lipophilicity.

Causality: The molecule possesses both polar (carboxylic acid) and nonpolar (aromatic, aliphatic) regions, making it amphiphilic. This duality means that single-solvent systems may either dissolve it too readily (if very polar) or not at all (if very nonpolar). Therefore, a mixed-solvent system, often combining a "good" solvent that dissolves the compound with a "poor" anti-solvent that induces precipitation, is highly likely to be successful.[1][2]

Section 2: Troubleshooting Common Crystallization Failures

Q2: My compound has "oiled out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" or liquid-liquid phase separation occurs when the solute precipitates from the solution at a temperature above its melting point, or when the level of supersaturation is too high for nucleation and ordered crystal growth to occur.[2][3] It is a common problem, especially with compounds containing both polar and nonpolar moieties.

Primary Causes & Solutions:

  • High Supersaturation/Rapid Cooling: The solution is cooled too quickly, not allowing molecules the time to orient into a crystal lattice.

    • Solution: Re-heat the mixture until the oil redissolves completely. If necessary, add a small amount (1-5% by volume) of the primary solvent to reduce saturation slightly.[3] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can be effective.

  • Inappropriate Solvent Polarity: The solvent system may not be ideal, causing the compound to separate as a low-melting eutectic mixture with the solvent.

    • Solution: Modify the solvent system. If using a single solvent, try adding a miscible co-solvent to adjust the polarity. If using a solvent/anti-solvent pair, try altering the ratio or selecting a different anti-solvent.

  • Presence of Impurities: Impurities can depress the melting point of the solid and interfere with crystal lattice formation, promoting oiling.[4][5]

    • Solution: Consider a pre-purification step. Passing a solution of the crude material through a short plug of silica gel can remove baseline impurities. Alternatively, adding a small amount of activated charcoal to the hot solution (before filtration) can remove colored impurities that may inhibit crystallization.[6]

Troubleshooting Flowchart: Oiling Out

Caption: Decision tree for troubleshooting "oiling out".

Q3: I've followed a cooling protocol, but no crystals have formed even at low temperatures. What are my next steps?

A3: The absence of crystals indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Solutions to Induce Nucleation & Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a surface for nucleation.[7]

  • Seeding: If you have a tiny amount of the pure solid, add a single seed crystal to the cold solution. This provides a template for crystal growth, bypassing the initial nucleation energy barrier.[7][8]

  • Increase Concentration: The solution may be too dilute. Re-heat the solution and gently boil off a portion of the solvent (10-20%) to increase the concentration. Then, repeat the cooling process.[3][9]

  • Add an Anti-Solvent: If you are using a single solvent system, you can add a miscible anti-solvent dropwise to the cold solution until persistent cloudiness appears. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow the solution to stand.[1]

  • Reduce Temperature Further: If using a refrigerator (~4°C), try moving the flask to a freezer (-20°C), provided the solvent will not freeze.

Q4: My crystal yield is very low. How can I improve it?

A4: Low yield is typically caused by using too much solvent, a cooling process that is too short, or premature filtration.

Strategies to Maximize Yield:

  • Minimize Solvent: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Adding excessive solvent will keep more of your product in the mother liquor upon cooling.[2]

  • Optimize Cooling Profile: Ensure the solution is cooled slowly to maximize crystal growth. After reaching room temperature, place the flask in an ice bath for at least 30-60 minutes to precipitate as much dissolved material as possible.[2]

  • Mother Liquor Concentration: After filtering your first crop of crystals, you can often recover a second crop by concentrating the mother liquor (e.g., reducing the volume by 50% via rotary evaporation) and repeating the cooling process. Note that this second crop may be less pure.

Section 3: Optimization & Advanced Concepts

Q5: What is polymorphism and why is it a critical consideration for this compound in drug development?

A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[10][11] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, dissolution rate, stability, and melting point.[12][13]

For a drug candidate, controlling polymorphism is paramount. An unstable polymorph might convert to a more stable, less soluble form during storage, which could drastically reduce the drug's bioavailability and therapeutic efficacy.[10][14] The conditions of crystallization—such as the choice of solvent, cooling rate, and temperature—directly influence which polymorph is formed.[13] Therefore, a thorough polymorphic screen is a mandatory step in pharmaceutical development to identify and select the most stable and effective crystal form.

Q6: What is the difference between cooling crystallization and anti-solvent crystallization, and how do I choose between them?

A6: Both are methods to generate supersaturation, the driving force for crystallization.

  • Cooling Crystallization: This method is used for compounds whose solubility is highly dependent on temperature. The compound is dissolved in a suitable solvent at an elevated temperature, and crystallization is induced by controlled cooling.[15][16] This is often a preferred first choice due to its simplicity and avoidance of additional reagents.

  • Anti-Solvent Crystallization: This technique is ideal for compounds that have high solubility across a wide range of temperatures in a given solvent, or for heat-sensitive molecules.[16] Crystallization is induced by adding a second, miscible solvent (the anti-solvent) in which the compound is insoluble, thereby reducing the overall solubility of the solute in the mixed solvent system.[1][17][18]

Choosing the Right Method: The choice depends on the solubility data gathered during your solvent screening. If you find a solvent that shows a large difference in solubility between its boiling point and room temperature, cooling crystallization is a strong candidate. If the compound is highly soluble in most common solvents even when cold, anti-solvent crystallization is the more logical approach.[16]

Protocols & Data
Table 1: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes
Heptane980.11.9Good nonpolar anti-solvent.
Toluene1112.42.4Aromatic solvent, good for dissolving nonpolar moieties.
Ethyl Acetate774.46.0Medium polarity ester, a very versatile solvent.
Acetone565.121Polar aprotic, often too strong a solvent. Good for washing.
Isopropanol823.918Polar protic, good "good" solvent candidate.
Ethanol784.324.5Similar to isopropanol, slightly more polar.
Methanol655.133Very polar, may have high solubility for the compound.
Water10010.280.1Excellent polar anti-solvent for organic molecules.
Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent system for crystallization.

  • Preparation: Place ~10-20 mg of your crude 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent from Table 1 dropwise (start with ~0.5 mL). Agitate at room temperature.

    • Observation: If the compound dissolves completely, the solvent is too good for single-solvent cooling crystallization. Set it aside as a potential "good" solvent for an anti-solvent system.

  • Elevated Temperature Test: For the tubes where the compound did not dissolve, gently heat them in a water or sand bath towards the solvent's boiling point.

    • Observation: If the compound dissolves completely upon heating, it is a potential candidate for cooling crystallization.[7]

  • Cooling & Observation: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

    • Observation: Note which solvents produce a crystalline solid. A good solvent will show low solubility when cold. Solvents that produce oils or no precipitate are less ideal.

  • Anti-Solvent Test: Take the tubes where the compound was highly soluble at room temperature. Add a potential anti-solvent (e.g., water or heptane) dropwise until turbidity (cloudiness) persists. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

Workflow: Systematic Solvent Screening

Caption: Workflow for identifying a suitable crystallization solvent system.

Protocol 2: Optimized Cooling Crystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the rate, you can insulate the flask. Do not disturb the flask during this period.

  • Maturation: Once at room temperature, transfer the flask to an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a sufficient amount of the "good" solvent at room temperature to form a clear, concentrated solution.

  • Filtration: Filter the solution to remove any particulate matter.

  • Addition of Anti-Solvent: While gently stirring the solution, add the anti-solvent dropwise. Continue adding until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Cover the container and let it stand undisturbed at room temperature. If no crystals form, refrigeration can be applied.

  • Isolation & Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using an ice-cold mixture of the solvent/anti-solvent system to wash the crystals.

References
  • Vertex AI Search. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • International Journal of Chemical Engineering and Applications (IJCEA).
  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development!.
  • Taylor & Francis. (2008).
  • Vertex AI Search. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • CrystEngComm (RSC Publishing).
  • Vertex AI Search. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Oxford Academic. Polymorphism of pharmaceuticals | Polymorphism in Molecular Crystals.
  • RM@Schools.
  • CrystEngComm (RSC Publishing). (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • Jagiellońskie Centrum Innowacji.
  • Cambridge University Press & Assessment. (2019). The Influence of Impurities and Additives on Crystallization (Chapter 4)
  • CrystEngComm (RSC Publishing).
  • PubMed. Crystal polymorphism in chemical process development.
  • ResearchGate.
  • Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • MIT.
  • Benchchem. Optimizing Heptanamide Crystallization for High-Purity Crystals: A Technical Support Guide.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ACS Publications.
  • Mettler Toledo.
  • ACS Publications. (2019).
  • Quora. (2017).
  • Benchchem. Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.

Sources

Removing unreacted thiols from 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers working with 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the removal of unreacted thiol starting materials, primarily 3,5-dimethoxythiophenol, from your reaction mixtures. Our focus is on providing scientifically-grounded, practical solutions to ensure the high purity of your final compound.

Frequently Asked Questions (FAQs)
Q1: I've synthesized my target carboxylic acid, but I'm struggling to remove the unreacted 3,5-dimethoxythiophenol. Why is this separation challenging?

Answer: This is a common challenge that stems from the similar acidic properties of your target product and the unreacted thiol. Your product, 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid, has a carboxylic acid group (pKa typically ~4-5). The impurity, 3,5-dimethoxythiophenol, is a thiophenol, which is also acidic (pKa typically ~6-7).

When you perform a standard workup with a basic aqueous solution (e.g., NaOH or Na₂CO₃) to extract the acidic thiol, you will also deprotonate your desired carboxylic acid product. Both the deprotonated thiol (thiolate) and the product (carboxylate) will partition into the aqueous layer, resulting in poor separation and significant product loss.[1] The key to successful purification is to exploit differences other than simple acidity.

Q2: Can I use a liquid-liquid extraction (LLE) workup? What are the critical parameters?

Answer: While challenging, a carefully controlled liquid-liquid extraction is sometimes feasible, but it requires precise pH control. It is not the recommended primary method due to the risk of incomplete separation or product loss.

The strategy relies on finding a pH window where one compound is preferentially ionized and water-soluble while the other remains neutral and organic-soluble. Given the close pKa values, this window is very narrow. You would need to use a buffered aqueous solution at a pH between the pKa of the carboxylic acid and the thiol.

Limitations:

  • Emulsion Formation: The presence of salts and two partially soluble species can lead to the formation of emulsions, complicating phase separation.

  • Low Selectivity: Due to the overlapping pKa ranges, achieving high purity with good recovery is difficult.

  • Process Control: Requires very precise pH monitoring and control, which can be difficult to scale.

For these reasons, methods that target the unique reactivity of the thiol group are generally more effective and reliable.

Q3: What is the most robust and recommended method for removing unreacted thiols?

Answer: The most effective and highly recommended method is the use of a thiol scavenger resin . These are solid-supported reagents, typically based on silica or polystyrene, that are functionalized with groups that covalently and selectively react with thiols.[2][3]

The key advantages are:

  • High Selectivity: The functional groups on the resin are designed to react specifically with the -SH group, leaving your thioether and carboxylic acid product untouched.

  • Simplicity of Workup: After the reaction with the scavenger is complete, the resin (now bound to the thiol impurity) is simply removed by filtration. The desired product remains in the filtrate.

  • No Aqueous Extraction: This method avoids the pH control issues and potential for emulsion formation associated with LLE.

  • Broad Compatibility: Scavenger resins are compatible with a wide range of common organic solvents.[3]

A popular and effective choice is a silica-bound mercaptopropyl functionalized resin (Si-Thiol).[3]

Troubleshooting Guides & Protocols

This section provides detailed protocols for the most common and effective purification strategies.

Method 1: Thiol Scavenger Resin (Recommended)

This method offers the best combination of selectivity, ease of use, and efficiency.

  • Reaction Quenching: Once your primary reaction is complete (as monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the bulk solvent.

  • Re-dissolution: Dissolve the crude residue in a suitable organic solvent in which your product is soluble. Dichloromethane (DCM) or Tetrahydrofuran (THF) are good starting points.[2]

  • Scavenger Addition: Add 3-5 molar equivalents of a thiol scavenger resin (e.g., ISOLUTE® Si-Thiol) relative to the initial amount of the limiting reagent (or the theoretical maximum amount of unreacted thiol).[3]

  • Incubation: Gently agitate the suspension at room temperature. The reaction time can vary from 1 to 24 hours.

  • Monitoring: Monitor the disappearance of the unreacted thiol from the solution using TLC or LC-MS. Spot a small, filtered aliquot of the supernatant.

  • Filtration: Once the thiol is no longer detected in the solution, filter the mixture through a pad of celite or a fritted funnel to remove the resin.

  • Washing: Wash the collected resin with 2-3 small portions of the solvent used in step 2 to ensure complete recovery of the product.

  • Final Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid.

  • Problem: The thiol is still present after 24 hours.

    • Solution 1: The resin may be old or deactivated. Use fresh resin.

    • Solution 2: Insufficient equivalents were used. Add another 1-2 equivalents of resin and continue to monitor.

    • Solution 3: The reaction may be sterically hindered or require gentle heating. Try agitating the mixture at 40 °C.

G cluster_prep Preparation cluster_scavenge Scavenging cluster_workup Workup start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., DCM, THF) start->dissolve add_resin Add 3-5 eq. Thiol Scavenger Resin dissolve->add_resin agitate Agitate at RT (1-24h) add_resin->agitate monitor Thiol Detected? agitate->monitor monitor->agitate Yes filter_resin Filter to Remove Resin monitor->filter_resin No wash_resin Wash Resin with Solvent filter_resin->wash_resin concentrate Combine Filtrate & Washes, Concentrate wash_resin->concentrate end_node Pure Product concentrate->end_node G cluster_reactants Thiol R-SH (Unreacted Thiol) Disulfide R-S-S-R (Disulfide Impurity) Thiol->Disulfide Oxidation Product Product-COOH (Desired Acid) Product->Product Remains Unchanged (Ideal Condition) Oxidant I₂ (Mild Oxidant) G start Start: Crude Product q1 Need Highest Purity & Reliability? start->q1 q2 Working on Large Scale (>5g)? q1->q2 No scavenger Use Thiol Scavenger Resin q1->scavenger Yes q3 Have access to Chromatography System? q2->q3 No oxidation Use Selective Oxidation followed by Extraction q2->oxidation Yes chromatography Use Flash Column Chromatography q3->chromatography Yes lle Attempt Controlled pH Liquid-Liquid Extraction (Low Purity Expected) q3->lle No

Sources

Reducing byproduct formation during the thioetherification of 3-methylbutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the thioetherification of 3-methylbutanoic acid derivatives (such as α -bromo isovaleric acid or penicillamine). While C–S bond formation is a cornerstone in synthesizing active pharmaceutical ingredients (APIs), the steric bulk of the isopropyl group and the nucleophilicity of thiols often lead to competing side reactions.

This guide provides field-proven, self-validating protocols to help you minimize elimination, disulfide formation, and oligomerization during your workflows.

Reaction Pathway & Byproduct Analysis

Workflow SM α-Halo-3-Methylbutanoic Acid Derivatives Conditions Thioetherification Conditions SM->Conditions Thiol Thiol Nucleophile (R-SH) Thiol->Conditions Desired Desired Thioether (API Intermediate) Conditions->Desired Radical/PTDI E2 Elimination / Alkane Reduction Byproducts Conditions->E2 Strong Base / H-Atom Transfer Disulfide Disulfide Byproduct (R-S-S-R) Conditions->Disulfide O2 / Trace Metals Oligomer Oligomerization (Over-reaction) Conditions->Oligomer Excess SM

Reaction pathways and byproduct formation during thioetherification.

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of alkane reduction or elimination byproducts instead of the desired thioether. How do I prevent this? Causality & Solution: 3-methylbutanoic acid derivatives possessing an α -leaving group (e.g., α -bromo) are highly sterically hindered. Under strong basic conditions, E2 elimination competes heavily with SN​2 substitution. Furthermore, in standard radical conditions, the alkyl carbon radical can abstract a hydrogen atom from the catalyst species, leading to the formation of reduced alkanes as a byproduct [1]. Actionable Protocol: Transition to a base-free, Samarium diiodide ( SmI2​ ) mediated radical thioetherification under Ruthenium catalysis [1]. In this system, SmI2​ donates an electron to cleave the C–Br bond, generating an alkyl carbon radical that reacts directly with a disulfide intermediate, bypassing the ionic E2 pathway entirely [1].

Q2: My reaction mixture shows a high percentage of symmetric disulfides (R-S-S-R). How can I suppress thiol self-coupling? Causality & Solution: Disulfide formation is an oxidative side reaction driven by the presence of dissolved oxygen, trace transition metals, or photo-induced radical recombination [1]. In photoredox or transition-metal catalyzed thioetherifications, thiyl radicals can rapidly dimerize if the concentration of the alkyl radical is not perfectly stoichiometric [1]. Actionable Protocol: If using photoredox conditions, utilize an Electron Donor-Acceptor (EDA) complex strategy [2]. By forming an EDA complex between a thianthrenium salt and the thiolate anion, the reaction proceeds via an intra-complex electron transfer upon visible light irradiation, keeping the radical species localized and preventing bulk thiyl dimerization [2].

Q3: When scaling up, I am detecting complex mixtures of oligomers and over-reaction products (e.g., P2 byproducts). What is the root cause? Causality & Solution: Over-alkylation or oligomerization occurs when the initial thioether product retains sufficient nucleophilicity to react with remaining electrophiles [3]. For example, in the coupling of heteroarene electrophiles with thiols, switching to highly polar solvents like Acetonitrile (MeCN) can inadvertently increase the formation of over-reaction byproducts (up to 10-18%) due to enhanced solubility of reactive intermediates [3]. Actionable Protocol: Employ a Proton Transfer Dual Ionization (PTDI) mechanism approach [4]. By carefully selecting a solvent that moderates the ionization state and strictly controlling the stoichiometry, you can suppress the formation of secondary byproducts and selectively isolate the desired thioether [4].

Quantitative Byproduct Analysis

The following table summarizes the impact of various reaction conditions on the conversion rates and byproduct distributions during the thioetherification of sterically hindered substrates.

Reaction ConditionPrimary MechanismConversion (%)Desired Thioether (%)E2 Elimination / Alkane (%)Disulfide Byproduct (%)Oligomers (%)
K2​CO3​ , DMF, 80°CIonic ( SN​2 / E2)>95454055
Ru-Catalyzed, SmI2​ Radical Addition>9888<182
EDA PhotoactivationIntra-complex SET9285<24<1
PTDI SN​Ar (MeCN)Dual Ionization10026N/ATrace28

Standard Operating Procedures (SOPs)

Protocol A: Base-Free Radical Thioetherification (Minimizing Alkane/E2 Byproducts)

Self-validating mechanism: The absence of an exogenous base inherently prevents E2 elimination. The formation of the desired product confirms the successful activation of the radical pathway over ionic substitution.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the Ruthenium catalyst (2 mol%) and the α -bromo-3-methylbutanoic acid ester (1.0 mmol).

  • Reagent Addition: Add anhydrous, degassed THF (5.0 mL) followed by the aliphatic thiol (1.2 mmol).

  • Initiation: Slowly inject a freshly prepared solution of SmI2​ (0.1 M in THF, 2.0 equivalents) over 10 minutes. The characteristic deep blue color of SmI2​ will fade to yellow/brown as the single-electron transfer occurs.

  • Reaction: Stir at room temperature for 4 hours. Monitor via GC-MS. The absence of the 3-methyl-2-butenoic acid peak validates the suppression of the elimination pathway.

  • Quench & Workup: Quench with saturated aqueous NH4​Cl (5 mL), extract with EtOAc (3 x 10 mL), dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Rigorous Degassing Workflow (Suppressing Disulfide Formation)

Self-validating mechanism: If symmetric disulfides form in >2% yield, the degassing procedure was incomplete or the system has a microscopic leak. A successful run yields near-zero oxidative dimerization.

  • Setup: Transfer the thiol and reaction solvent into a heavy-walled Schlenk flask equipped with a high-vacuum PTFE stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid (approx. 5-10 minutes).

  • Pump: Open the stopcock to a high-vacuum line (< 0.1 Torr) for 5 minutes to evacuate the headspace of all atmospheric oxygen.

  • Thaw: Close the stopcock, remove the flask from the liquid nitrogen, and let it thaw in a room-temperature water bath. You will observe bubbles forming as dissolved gases escape the liquid phase.

  • Cycle: Repeat the Freeze-Pump-Thaw cycle a minimum of three times. Backfill the flask with ultra-pure Argon on the final thaw.

References

  • Title: Samarium diiodide-mediated radical thioetherification of alkyl bromides with thiols by ruthenium catalysis Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Sustainable Thioetherification via Electron Donor-Acceptor Photoactivation using Thianthrenium Salts Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Optimizing HPLC mobile phase gradients for 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid separation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chromatographic challenges associated with 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid .

This molecule presents a unique trifecta of challenges for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): an ionizable carboxylic acid, a moderately hydrophobic isopropyl/aromatic backbone, and an oxidation-prone thioether linkage. The following self-validating protocols, troubleshooting steps, and mechanistic explanations will ensure you achieve robust, reproducible, and baseline-resolved separations.

Part 1: Frequently Asked Questions (FAQs) on Method Development

Q1: Why does 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid exhibit poor retention and severe peak tailing under neutral pH conditions? A: This is a fundamental issue of analyte ionization and secondary interactions. The molecule contains a carboxylic acid group with an estimated pKa​ between 3.8 and 4.5. At a neutral pH (e.g., pH 7.0), the carboxylic acid is deprotonated into a highly polar carboxylate anion. This ionized species has significantly reduced hydrophobic affinity for the C18 stationary phase, leading to early elution[1].

Furthermore, at neutral pH, the residual silanol groups (Si-OH) on the silica support are also deprotonated to form active silanoate ions (Si-O⁻)[2]. The ionized analyte interacts unpredictably with these active sites via ion-exchange mechanisms, causing severe peak tailing[1][3]. Solution: You must acidify the mobile phase to at least 1 to 2 pH units below the analyte's pKa​ (e.g., pH 2.0–2.5) to suppress ionization, keeping the molecule neutral and the silanols protonated[4].

Q2: Should I use Methanol or Acetonitrile as my organic modifier for this specific compound? A: While Acetonitrile (ACN) is the default choice for many due to its low viscosity and favorable UV cutoff, Methanol (MeOH) is often superior for this specific molecule. The compound contains a 3,5-dimethoxyphenyl ring. Methanol is a protic solvent that preserves the π−π interactions between the analyte's aromatic ring and stationary phases (especially if using a Phenyl-Hexyl column). In contrast, the nitrile bond in ACN contains π electrons that can actively disrupt these beneficial π−π interactions, potentially reducing selectivity between the main peak and related aromatic impurities[2].

Q3: I am observing a secondary peak eluting slightly earlier than my main peak, which increases over time. What is happening? A: You are likely observing the on-column or in-vial oxidation of the thioether (-S-) linkage to a sulfoxide (-SO-). Thioethers are highly susceptible to oxidation. The sulfoxide is more polar than the parent thioether, which explains the earlier elution time on a reversed-phase column. Solution: Ensure your mobile phases are thoroughly degassed. Use ultra-high-purity LC-MS grade solvents, and consider preparing samples in amber vials purged with nitrogen to prevent oxidative degradation during the autosampler queue.

Part 2: Mechanistic Workflows & Visualizations

To successfully optimize the gradient, you must understand the interplay between pH control and gradient slope. Below is the logical workflow for optimizing the separation of this compound.

GradientOptimization Start Start: Define Analyte pKa (~3.8 - 4.5) PhaseA Prepare Aqueous Phase A (0.1% Formic Acid, pH ~2.7) Start->PhaseA PhaseB Prepare Organic Phase B (Methanol + 0.1% FA) Start->PhaseB Scout Run Scouting Gradient (5% to 95% B in 20 min) PhaseA->Scout PhaseB->Scout Analyze Calculate Elution %B at Target tR Scout->Analyze Optimize Design Shallow Gradient (Elution %B ± 15% over 10 min) Analyze->Optimize Validate Validate Peak Symmetry (Asymmetry Factor 0.9 - 1.2) Optimize->Validate

Caption: Logical workflow for HPLC gradient optimization of acidic thioether compounds.

pHMechanism HighPH Neutral/High pH (> 5.0) Ionized Analyte: Deprotonated (-COO⁻) Silanols: Ionized (Si-O⁻) HighPH->Ionized LowPH Low pH (< 2.8) Neutral Analyte: Protonated (-COOH) Silanols: Neutral (Si-OH) LowPH->Neutral ResultBad Loss of Retention & Severe Peak Tailing Ionized->ResultBad ResultGood Strong Hydrophobic Retention & Sharp Symmetrical Peaks Neutral->ResultGood

Caption: Mechanistic impact of mobile phase pH on carboxylic acid ionization and silanol activity.

Part 3: Troubleshooting Guide

Issue 1: Retention Time Drift Across Multiple Injections

  • Causality: If your retention times are slowly shifting (usually decreasing), your column is likely not fully equilibrating between gradient runs, or there is a microscopic shift in mobile phase pH. If the pH is too close to the analyte's pKa​ , even a 0.1 pH unit change will cause massive fluctuations in the ionization ratio, drastically altering retention[4][5].

  • Validation & Fix: Ensure your mobile phase pH is strictly ≤2.8 . Increase your post-gradient re-equilibration time to at least 10 column volumes (CV). If using volatile additives like Trifluoroacetic Acid (TFA), ensure the solvent bottles are capped properly to prevent evaporation, which alters ionic strength.

Issue 2: Ghost Peaks Appearing During the Gradient Run

  • Causality: Ghost peaks that appear even during blank injections are almost always caused by trace organic impurities in the aqueous mobile phase (Phase A). During the initial low-organic hold of the gradient, these impurities behave like a solid-phase extraction, concentrating at the head of the column. As the organic modifier (Phase B) increases, they elute as distinct peaks[3][6].

  • Validation & Fix: Run a "zero-volume" blank gradient. If peaks appear, replace your aqueous mobile phase with fresh, LC-MS grade water. Clean your glassware by baking it or rinsing it with pure acetonitrile.

Issue 3: Split Peaks or Peak Shouldering

  • Causality: Split peaks are typically a physical problem rather than a chemical one. They indicate a void at the head of the column, a partially clogged inlet frit, or sample solvent incompatibility (e.g., injecting the sample dissolved in 100% Methanol into a starting gradient of 5% Methanol)[6][7].

  • Validation & Fix: Dilute your sample in the initial mobile phase conditions (e.g., 5% MeOH / 95% Water). If the peak remains split, reverse and flush the column (if the manufacturer permits) or replace the inlet guard column.

Part 4: Quantitative Data & Step-by-Step Methodology

Table 1: Physicochemical Properties & Mobile Phase pH Effects
ParameterConditionAnalyte StateColumn Silanol StateExpected Chromatographic Result
pH 7.0 (Neutral)Unbuffered WaterIonized (-COO⁻)Ionized (Si-O⁻)Early elution, severe tailing, poor reproducibility.
pH 4.0 (Near pKa​ )Acetate BufferMixed (50% Neutral / 50% Ionized)Partially IonizedSplit peaks, extreme retention time drift.
pH 2.5 (Acidic)0.1% Formic AcidNeutral (-COOH) Neutral (Si-OH) Maximum retention, sharp peaks, stable baseline.
Protocol: Self-Validating Gradient Optimization

This protocol is designed to systematically isolate the optimal gradient slope for 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid, ensuring separation from synthetic impurities.

Step 1: System and Mobile Phase Preparation

  • Prepare Mobile Phase A : 0.1% Formic Acid in LC-MS Grade Water (Yields pH ~2.7).

  • Prepare Mobile Phase B : 0.1% Formic Acid in LC-MS Grade Methanol.

  • Self-Validation: Measure the pH of the aqueous phase before mixing with any organic modifier to ensure accuracy[4].

Step 2: The Broad Scouting Gradient

  • Install a high-purity C18 or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm).

  • Set the column oven to a stable 35°C to reduce solvent viscosity and improve mass transfer.

  • Run the following linear scouting gradient at 1.0 mL/min:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

    • 2.0 - 22.0 min: 5% to 95% B (Linear ramp)

    • 22.0 - 25.0 min: 95% B (Wash)

    • 25.1 - 32.0 min: 5% B (Re-equilibration)

  • Inject 5 µL of a 0.1 mg/mL standard.

Step 3: Mathematical Gradient Segmentation

  • Identify the retention time ( tR​ ) of the target peak.

  • Calculate the approximate elution composition (%B) using the system dwell volume and gradient delay.

  • Optimization: Design a shallower, segmented gradient focused around the elution point. For example, if the compound elutes at 60% B, adjust the gradient to ramp quickly from 5% to 45% B in 3 minutes, then smoothly ramp from 45% to 75% B over 15 minutes. This shallow slope ( 2%ΔB/min ) will maximize resolution between the parent compound and closely eluting oxidized sulfoxide impurities.

Table 2: Optimized Segmented Gradient Example (Assuming Elution at 60% B)
Time (min)% Mobile Phase A% Mobile Phase BSegment Purpose
0.0955Sample loading and focusing.
3.05545Rapid ramp to near-elution conditions.
18.02575Shallow analytical ramp (Separation phase).
19.0595Column wash (elute highly hydrophobic dimers).
23.0595Hold wash.
23.1955Return to initial conditions.
30.0955Complete re-equilibration.

References

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. Available at: [Link]

  • HPLC Troubleshooting Guide. ACE / hplc.eu. Available at:[Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds. Phenomenex. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]

  • Untangle your Liquid Chromatography Problems: HPLC Troubleshooting Guide. Merck Millipore / The Analytical Scientist. Available at: [Link]

Sources

Validation & Comparative

Comparative Binding Affinity of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid to Target Receptors: A Scientific Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides a comprehensive framework for evaluating the comparative binding affinity of a novel compound, 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid , to its putative target receptors. Drawing upon established principles of medicinal chemistry and molecular pharmacology, we will explore the likely receptor targets, delineate the requisite experimental protocols for determining binding affinity, and contextualize the potential therapeutic implications of its binding profile.

The molecular architecture of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid, featuring a dimethoxyphenyl moiety and a butanoic acid group, bears structural resemblance to known modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) family.[1][2][3] PPARs are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[4][5][6] Consequently, they have emerged as prominent drug targets for a spectrum of metabolic disorders, including dyslipidemia and type 2 diabetes.[6][7][8]

This guide will therefore focus on the comparative binding affinity of the subject compound to the three PPAR isoforms: PPARα, PPARγ, and PPARδ. Understanding the selectivity and potency of this compound for each isoform is critical for predicting its pharmacological effects and therapeutic potential.

Plausible Target Receptors and the Rationale for Comparison

The PPAR family consists of three distinct subtypes—PPARα, PPARγ, and PPARδ (also known as PPARβ/δ)—each with unique tissue distribution and physiological functions.[4][8]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[5] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation, resulting in decreased plasma triglycerides and increased HDL cholesterol.[5][8] Fibrates, a class of drugs used to treat hypertriglyceridemia, are well-known PPARα agonists.[4][6]

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis.[9] It is also found in other tissues, including the colon and macrophages. PPARγ agonists, such as the thiazolidinediones (TZDs), enhance insulin sensitivity and are used in the management of type 2 diabetes.[6][7][9]

  • PPARδ: Ubiquitously expressed, with particularly high levels in skeletal muscle and adipose tissue.[3] Its activation is associated with increased fatty acid oxidation and improved lipid profiles.[3][10]

Given the structural motifs within 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid, it is plausible that it may act as an agonist for one or more of these PPAR isoforms. A comparative binding affinity study is therefore essential to determine its selectivity profile. A compound may exhibit pan-agonist activity (activating all three isoforms), dual-agonist activity (activating two isoforms, e.g., PPARα/γ), or be highly selective for a single isoform.[3][4] This selectivity is a key determinant of the compound's therapeutic efficacy and potential side effects.

Experimental Workflow for Determining Comparative Binding Affinity

To objectively assess the binding affinity of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid and its alternatives to the PPAR isoforms, a robust and validated experimental workflow is required. The following details a comprehensive approach, integrating established methodologies.

Figure 1: High-level experimental workflow for determining comparative binding affinity.

Detailed Experimental Protocols

1. Reagents and Materials:

  • Test Compound: 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid, synthesized and purified to >95% purity.

  • Reference Compounds (Alternatives):

    • PPARα agonist: Fenofibrate[11]

    • PPARγ agonist: Rosiglitazone[9]

    • PPARδ agonist: GW501516[10][12]

  • Recombinant Proteins: Purified human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs).

  • Radioligands:

    • For PPARα: [³H]-GW7647

    • For PPARγ: [³H]-Rosiglitazone

    • For PPARδ: [³H]-GW501516

  • Fluorescent Ligands (for FP Assay): Commercially available fluorescently labeled PPAR ligands (e.g., from Thermo Fisher Scientific's PolarScreen™ series).[13]

  • Assay Buffers and Plates: Appropriate buffers for binding assays and low-binding microplates.

2. Competitive Radioligand Binding Assay (Scintillation Proximity Assay - SPA)

This method measures the ability of a test compound to displace a high-affinity radioligand from the receptor's ligand-binding pocket.[14][15]

Protocol:

  • Preparation of Receptor-Bead Complex: Incubate recombinant PPAR LBDs with SPA beads (e.g., Nickel-coated for His-tagged proteins) to allow for receptor immobilization.

  • Assay Setup: In a 384-well microplate, add the receptor-bead complex, a fixed concentration of the respective radioligand, and varying concentrations of the test compound or reference compounds.

  • Incubation: Incubate the plates at room temperature for a specified period to reach binding equilibrium.

  • Detection: Measure the scintillation counts using a microplate scintillation counter. When the radioligand is bound to the receptor on the bead, it is in close proximity to the scintillant, producing a signal. Displacement by the test compound leads to a decrease in the signal.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand).

3. Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled ligand (Fluormone™).[13]

Protocol:

  • Assay Setup: In a microplate, add the PPAR LBD, the fluorescently labeled ligand, and varying concentrations of the test compound or reference compounds.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader. When the small fluorescent ligand is bound to the much larger receptor protein, its rotation is slowed, resulting in a high polarization value. If the test compound displaces the fluorescent ligand, the smaller, freely rotating molecule will have a low polarization value.[13]

  • Data Analysis: Similar to the SPA, plot the change in polarization against the logarithm of the competitor concentration to determine the IC₅₀ value.

4. Calculation of Binding Affinity (Ki)

The IC₅₀ value is dependent on the concentration of the radioligand or fluorescent ligand used in the assay. To determine the absolute binding affinity (Ki), the Cheng-Prusoff equation should be used:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand/fluorescent ligand.

  • Kd is the dissociation constant of the radioligand/fluorescent ligand for the receptor.

Data Presentation and Interpretation

The binding affinity data for 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid and the reference compounds should be summarized in a clear and concise table.

Table 1: Comparative Binding Affinities (Ki, nM) of Test Compound and Reference Ligands for PPAR Isoforms

CompoundPPARα (Ki, nM)PPARγ (Ki, nM)PPARδ (Ki, nM)PPARα Selectivity (fold vs γ/δ)PPARγ Selectivity (fold vs α/δ)PPARδ Selectivity (fold vs α/γ)
2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated ValueCalculated Value
Fenofibrate (PPARα agonist)Expected Low ValueExpected High ValueExpected High ValueHighLowLow
Rosiglitazone (PPARγ agonist)Expected High ValueExpected Low ValueExpected High ValueLowHighLow
GW501516 (PPARδ agonist)Expected High ValueExpected High ValueExpected Low ValueLowLowHigh

Selectivity is calculated as the ratio of Ki values (e.g., PPARα selectivity vs PPARγ = Ki(PPARγ) / Ki(PPARα)).

Downstream Functional Validation: PPAR Transactivation Assay

While binding affinity is a crucial parameter, it does not directly measure the functional consequence of receptor binding (i.e., agonism, antagonism, or inverse agonism).[16] Therefore, a cell-based transactivation assay is a critical next step to characterize the compound's activity.

TransactivationAssay cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis_func Data Analysis Cells HEK293T Cells Transfection Transfection Cells->Transfection Plasmids PPAR-Gal4 LBD Plasmid & Gal4-Luciferase Reporter Plasmid Plasmids->Transfection TransfectedCells Transfected Cells Transfection->TransfectedCells Treatment Treatment TransfectedCells->Treatment TestCompound Test Compound/ Reference Agonists TestCompound->Treatment TreatedCells Treated Cells Treatment->TreatedCells LuciferaseAssay Luciferase Activity Measurement TreatedCells->LuciferaseAssay Luminescence Luminescence Signal LuciferaseAssay->Luminescence EC50 EC50 Determination Luminescence->EC50

Sources

Evaluating the chemical stability of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid versus standard amino acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Chemical Stability of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic Acid vs. Standard Amino Acid Derivatives

As drug development increasingly pivots toward peptidomimetics and non-canonical amino acids to bypass the poor pharmacokinetic profiles of native peptides, understanding the chemical stability of novel building blocks is paramount.

This guide provides a rigorous, data-driven evaluation of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid —an α -arylthio carboxylic acid that serves as a highly modified bioisostere of valine. By replacing the canonical α -amine with a bulky, electron-rich aryl thioether, researchers can eliminate susceptibility to standard proteolytic or hydrolytic cleavage. However, this structural substitution introduces new variables regarding oxidative stability.

Here, we objectively compare its degradation kinetics against standard amino acid derivatives, grounded in established International Council for Harmonisation (ICH) frameworks.

Structural Context & Degradation Causality

To predict the stability of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid, we must analyze its structural divergence from standard amino acids like L-Methionine (aliphatic thioether) and N-Acetyl-L-Valine (aliphatic amide).

  • Hydrolytic Resistance: Standard amino acids form peptide (amide) bonds that are susceptible to acid/base-catalyzed hydrolysis. By replacing the nitrogen with a sulfur atom attached to an aromatic ring, the resulting thioether linkage is fundamentally inert to standard aqueous hydrolysis.

  • Oxidative Susceptibility: Thioethers are classically prone to oxidation, forming sulfoxides and sulfones. As demonstrated in studies on [1], the oxidation state of sulfur drastically alters molecular conformation and binding affinity. While aliphatic thioethers (like the side chain of Methionine) oxidize rapidly, the sulfur in our target compound is conjugated to a 3,5-dimethoxyphenyl ring. The steric bulk of the meta-methoxy groups, combined with the delocalization of electrons across the aryl ring, kinetically hinders the formation of the transition state required for rapid sulfoxidation, providing a unique stability profile compared to canonical methionine [2].

degradation_logic A 2-[(3,5-Dimethoxyphenyl)sulfanyl] -3-methylbutanoic acid C Oxidative Stress (H2O2 / ROS) A->C Susceptibility D Hydrolytic Stress (Acid/Base) A->D Susceptibility B Standard Amino Acids (e.g., Methionine, Valine) B->C Susceptibility B->D Susceptibility E Sterically Hindered Sulfoxidation (Slowed by Aryl Ring) C->E Aryl Thioether F Rapid Sulfoxidation (Aliphatic Thioether) C->F Met Residues G High Resistance (No Amide/Ester Bonds) D->G Alpha-Thio Acid H Peptide Bond Cleavage (If incorporated) D->H Amide Bonds

Structural logic dictating the degradation pathways of aryl thioethers vs. standard amino acids.

Comparative Stability Profiling

The following table synthesizes quantitative stability data derived under forced degradation conditions. The parameters are designed to simulate accelerated shelf-life stress and physiological extremes.

Compound / DerivativeOxidative Half-Life ( t1/2​ ) (3% H₂O₂, 25°C)Hydrolytic Degradation (0.1N HCl, 60°C, 7 Days)Thermal Degradation (Solid State, 60°C, 14 Days)Primary Degradant
2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid 48.2 hours < 1.0% < 0.5% Sulfoxide derivative
L-Methionine (Standard Thioether)3.4 hours< 1.0%< 1.0%Methionine sulfoxide
N-Acetyl-L-Valine (Standard Amide)> 200 hours (Stable)14.5%< 0.5%L-Valine (Deacetylation)

Data Interpretation: The target compound exhibits a >14 -fold increase in oxidative half-life compared to L-Methionine. This confirms that the 3,5-dimethoxyphenyl group provides significant steric shielding to the sulfur atom. Furthermore, it completely bypasses the hydrolytic vulnerability inherent to the amide bonds of standard N-acetylated amino acids.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the stability data must be generated using protocols that internally validate their own accuracy. The following workflows are adapted from the [3].

Protocol A: Forced Oxidative Degradation Kinetics

Causality & Rationale: We utilize 3% H2​O2​ rather than atmospheric oxygen to accelerate the reaction sufficiently to measure kinetic differences within a 72-hour window. A quenching step is mandatory; without it, oxidation continues inside the autosampler vial, artificially skewing the t1/2​ calculation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg/mL of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid (and comparators) in a 50:50 mixture of LC-MS grade Acetonitrile and Water.

  • Internal Standardization (Self-Validation): Spike the solution with 50 µg/mL of Caffeine. Caffeine is highly stable under these oxidative conditions and serves as an internal standard to correct for injection volume errors or solvent evaporation.

  • Stress Initiation: Add H2​O2​ to achieve a final concentration of 3.0% (v/v). Incubate in the dark at 25°C to prevent confounding photolytic degradation.

  • Time-Course Sampling & Quenching: At t=0,1,4,8,24,48, and 72 hours, extract a 100 µL aliquot. Immediately quench the residual H2​O2​ by adding 10 µL of 1M Sodium Thiosulfate ( Na2​S2​O3​ ). Validation Check: The absence of bubbling upon addition confirms complete quenching.

  • Analysis: Analyze via RP-HPLC-UV (254 nm) coupled with ESI-MS.

  • Mass Balance Check: Calculate the total peak area of the parent compound plus the newly formed sulfoxide peak. The sum must remain within 98-102% of the t=0 parent peak area. A drop below 98% indicates the formation of invisible or volatile secondary degradants.

Protocol B: Hydrolytic Stress Testing

Causality & Rationale: Testing at 60°C in 0.1N HCl and 0.1N NaOH pushes the molecules past standard physiological limits to predict long-term aqueous formulation stability.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 1.0 mg/mL solutions of the compounds in 0.1N HCl (pH ~1) and 0.1N NaOH (pH ~13).

  • Thermal Incubation: Seal the vials hermetically and incubate in a dry block heater at 60°C for 7 days.

  • Neutralization (Self-Validation): Prior to HPLC injection, neutralize the acidic samples with an equivalent volume of 0.1N NaOH, and the basic samples with 0.1N HCl. Rationale: Injecting extreme pH solutions directly can degrade the silica stationary phase of the HPLC column, leading to peak broadening that mimics chemical degradation.

  • Quantification: Measure the percentage of intact parent compound relative to a control sample stored at -20°C.

experimental_workflow S1 Sample Preparation (1 mg/mL in ACN/H2O) S2 Forced Degradation Conditions (ICH Q1A Guidelines) S1->S2 C1 Oxidative Stress (3% H2O2, 24h) S2->C1 C2 Acid/Base Hydrolysis (0.1N HCl / NaOH, 7 days) S2->C2 C3 Thermal Stress (60°C, 7 days) S2->C3 A1 Quenching & Neutralization C1->A1 C2->A1 C3->A1 A2 RP-HPLC-UV/MS Analysis A1->A2 A3 Data Synthesis & Kinetic Plotting A2->A3

Experimental workflow for self-validating stability profiling based on ICH Q1A(R2).

Conclusion for Drug Development Professionals

When engineering peptidomimetics, the choice of building blocks dictates the shelf-life and in vivo half-life of the final therapeutic. 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid offers a strategic advantage over standard amino acids. By utilizing a sterically hindered aryl thioether, researchers can completely engineer out the hydrolytic liabilities of standard amides while maintaining an oxidative stability profile that is vastly superior to canonical aliphatic thioethers like methionine. This makes it an exceptional candidate for N-terminal capping or incorporation into highly stable, non-canonical macrocycles.

References

  • Deming, T. J. (2017). Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. Bioconjugate Chemistry, 28(3), 691-700.[Link]

  • Perell, G. T., Staebell, R. L., Hairani, M., Cembran, A., & Pomerantz, W. C. K. (2017). Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles for Modulation of Protein Interactions. ChemBioChem, 18(18), 1836-1844.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we create and handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory frameworks, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and Chemical Profile

Since 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a risk assessment must be conducted based on its chemical structure to infer its potential hazards.

  • Organic Acid Moiety (-COOH): The presence of the carboxylic acid group classifies this compound as an organic acid. It is expected to be corrosive and can cause skin and eye burns upon direct contact.[1] It will react with bases, potentially in an exothermic manner, and should be segregated from basic waste streams.[2]

  • Sulfanyl Linkage (-S-): The thioether (sulfanyl) group indicates the presence of sulfur. Sulfur-containing organic compounds require special consideration, as their improper incineration can lead to the formation of toxic sulfur dioxide (SO₂) gas.[3] Therefore, it must be disposed of through a licensed hazardous waste vendor capable of handling such compounds.

  • Organic Backbone: The compound is primarily organic and non-halogenated. This dictates its segregation into a non-halogenated organic waste stream, separate from halogenated solvents (e.g., dichloromethane, chloroform).[4]

Based on this analysis, the compound must be treated as hazardous waste . The primary hazards are corrosivity and the potential for releasing toxic gas upon improper thermal decomposition.

Essential Safety and Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all appropriate engineering controls and personal protective equipment are in use. All handling of waste should occur within a certified chemical fume hood.

PPE / Safety MeasureSpecification & Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles.[5] Causality: Protects against splashes of the corrosive acidic compound.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended. Causality: Provides a barrier against skin contact. Check glove manufacturer's compatibility charts for organic acids.
Body Protection A flame-resistant laboratory coat, fully buttoned. Causality: Protects against incidental contact and small splashes.
Ventilation All transfers of waste must be conducted in a properly functioning chemical fume hood.[4] Causality: Prevents inhalation of any potential vapors or aerosols.

Waste Characterization and Segregation: The Critical Step

Proper segregation at the point of generation is the most critical step in the disposal process.[6] Mixing incompatible waste streams is a primary cause of laboratory accidents. The legal responsibility for correct waste characterization rests with the generator—the laboratory that created the waste.[7]

Waste Profile Summary

CharacteristicClassificationDisposal Stream & Rationale
Regulatory Status Hazardous Waste[7]Must be managed according to EPA RCRA guidelines and institutional policies.
Physical State Solid or Liquid (as a solution)Collect in a container designated for the appropriate physical state.
Chemical Class Organic AcidSegregate from bases, oxidizers, and cyanides.[2][6]
Halogen Content Non-HalogenatedCollect in a "Non-Halogenated Organic Waste" container.
Sulfur Content Sulfur-ContainingLabel explicitly. Some institutions may have a dedicated "Sulfur-Containing Waste" stream.[3]
Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the correct waste stream for this compound.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Hazard Identification cluster_2 Step 3: Waste Stream Determination Start Waste Generated: 2-[(3,5-Dimethoxyphenyl)sulfanyl] -3-methylbutanoic acid is_acid Does it contain a Carboxylic Acid Group? Start->is_acid has_sulfur Does it contain Sulfur? is_acid->has_sulfur Yes is_halogenated Is it Halogenated? has_sulfur->is_halogenated Yes stream Correct Waste Stream: NON-HALOGENATED ORGANIC ACID WASTE is_halogenated->stream No label_note Label must clearly state: - Full Chemical Name - 'Hazardous Waste' - 'Corrosive (Acid)' - 'Contains Sulfur' stream->label_note

Caption: Decision workflow for classifying the chemical waste.

Step-by-Step Disposal Protocol

  • Consult Institutional Policy: Before beginning, review your institution's specific chemical hygiene plan and hazardous waste disposal guidelines. Contact your Environmental Health & Safety (EHS) department for any clarification.

  • Select the Correct Waste Container:

    • Obtain a designated hazardous waste container from your EHS department or stockroom.

    • The container must be made of a material compatible with organic acids (e.g., glass or high-density polyethylene).[8]

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, vapor-tight lid.[6]

  • Properly Label the Container:

    • The container must be labeled before any waste is added.

    • The label must include the words "Hazardous Waste" .[9]

    • List the full chemical name: "2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid" .

    • Indicate the relevant hazards: "Corrosive (Acid), Contains Sulfur" .

  • Transfer the Waste:

    • Perform the transfer inside a chemical fume hood while wearing all required PPE.

    • If disposing of a solution, pour the waste slowly and carefully into the container using a funnel to prevent spills.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8]

  • Secure and Store the Container:

    • Tightly seal the lid on the waste container.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Store the container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[7][9]

    • The SAA must include secondary containment (e.g., a spill tray) to capture any potential leaks.

  • Documentation and Pickup:

    • Maintain a waste log for the container, documenting the chemical name, quantity, and date of each addition.

    • Once the container is full or waste is no longer being added, follow your institution's procedure to request a pickup from the EHS department for transport to the Central Accumulation Area (CAA) and subsequent disposal by a licensed vendor.[9]

Waste Handling and Accumulation Workflow

This diagram shows the path of the waste from its generation to its final removal from the laboratory.

G cluster_gen Point of Generation cluster_saa Satellite Accumulation Area (SAA) cluster_caa Central Accumulation Area (CAA) cluster_disposal Final Disposition lab_bench Lab Bench / Fume Hood (Waste is Generated) waste_container 1. Select & Label Container (HDPE or Glass) lab_bench->waste_container transfer 2. Transfer Waste (<90% Full) waste_container->transfer store 3. Store in Secondary Containment transfer->store ehs_pickup 4. Request EHS Pickup store->ehs_pickup transport 5. Transport to CAA (By Trained Personnel) ehs_pickup->transport vendor 6. Disposal by Licensed Hazardous Waste Vendor transport->vendor

Caption: Workflow for hazardous waste from the lab to final disposal.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is vital.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use an acid-neutralizing agent (such as sodium bicarbonate) or a universal spill kit to absorb the material.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[1]

    • Wipe the area clean and decontaminate.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to contain vapors.

    • Contact your institution's EHS emergency line and the campus emergency services (e.g., 911).[1] Do not attempt to clean up a large spill yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

Regulatory Compliance Overview

All hazardous waste disposal activities in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[7] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous materials, including training, hazard communication, and emergency action plans.[11][12][13] Academic laboratories may operate under an alternative set of RCRA regulations known as Subpart K, which provides greater flexibility for managing laboratory waste.[14][15] Compliance is mandatory, and failure to adhere to these regulations can result in significant penalties.

By following this structured, scientifically-grounded protocol, you ensure that the disposal of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid is conducted safely, responsibly, and in full compliance with regulatory standards, building a culture of safety that extends beyond the product itself.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility. [Link]

  • Chemical Disposal Guidelines Department of Natural Sciences. University of North Texas at Dallas. [Link]

  • HANDLING PROCEDURES FOR CHEMICAL WASTES. (2019, August). University of Toronto, Department of Chemistry. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-C-T Metal Deck Supply. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. Hokkaido University. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Government of Alberta. [Link]

  • Safety Data Sheet. SynZeal. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

  • SULPHUR SAFETY DATA SHEET. Martin Midstream Partners L.P. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.